EB-42486
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H22N8O |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22N8O/c1-13-18(22(2,3)30-21(29(13)4)26-27-28-30)20(31)23-15-10-11-17-16(12-15)19(25-24-17)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,23,31)(H,24,25) |
Clave InChI |
KHSAHYKLUPESPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(N2C(=NN=N2)N1C)(C)C)C(=O)NC3=CC4=C(C=C3)NN=C4C5=CC=CC=C5 |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Precision of EB-42486: A Deep Dive into its Mechanism of Action as a G2019S-LRRK2 Selective Inhibitor
For Immediate Release
SOUTH SAN FRANCISCO, CA – In a significant advancement for Parkinson's disease research, the mechanism of action of EB-42486, a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), has been elucidated. This technical guide provides an in-depth analysis of the preclinical data, experimental methodologies, and the molecular pathways influenced by this promising therapeutic candidate. Developed for researchers, scientists, and drug development professionals, this document outlines the core scientific principles underpinning this compound's targeted activity.
Core Mechanism: Selective Inhibition of Pathogenic LRRK2 Kinase Activity
This compound is an indazole-based small molecule designed to selectively target the G2019S mutation in the LRRK2 gene, the most common genetic cause of Parkinson's disease. This mutation leads to a hyperactive kinase, disrupting normal cellular processes and contributing to neuronal degeneration. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates.
A key feature of this compound is its remarkable selectivity for the G2019S mutant over the wild-type (WT) LRRK2 enzyme. This selectivity is crucial for a favorable safety profile, as it minimizes the potential for on-target side effects related to the inhibition of normal LRRK2 function in healthy cells.
Quantitative Analysis of In Vitro and Cellular Activity
The potency and selectivity of this compound and its closely related analog, EB-42168, have been rigorously characterized through a series of enzymatic and cellular assays. The following tables summarize the key quantitative data, demonstrating the compound's preferential inhibition of the G2019S LRRK2 variant.
| Compound | Assay Type | Target | IC50 (nM) | Selectivity (WT/G2019S) | Reference |
| This compound | Enzymatic | LRRK2 (WT) | 6.6 | >2000-fold | [1] |
| This compound | Enzymatic | LRRK2 (G2019S) | < 0.2 | [2] | |
| EB-42168 | TR-FRET Cellular (pS935) | LRRK2 (G2019S) | 1.1 | >100-fold | [2][3] |
Table 1: In Vitro and Cellular Potency of this compound and EB-42168 against LRRK2.
| Compound | Cell Type | Biomarker | Effect | Reference |
| EB-42168 | G2019S LRRK2 Patient PBMCs | pSer935 LRRK2 | Inhibition | [4][5] |
| EB-42168 | G2019S LRRK2 Patient PBMCs | pThr73 Rab10 | Inhibition | [4][5] |
| EB-42168 | G2019S LRRK2 Patient Lymphoblastoid Cells | Mitochondrial DNA Damage | Abrogation | [6][7][8][9][10][11][12] |
Table 2: Pharmacodynamic Effects of EB-42168 in Patient-Derived Cells.
LRRK2 Signaling Pathway and the Impact of this compound
LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. The G2019S mutation enhances its kinase activity, leading to the hyperphosphorylation of a subset of Rab GTPases, which are key regulators of intracellular transport. This compound, by inhibiting G2019S-LRRK2, normalizes the phosphorylation of these substrates, thereby restoring cellular homeostasis.
References
- 1. Discovery of G2019S-Selective Leucine Rich Repeat Protein Kinase 2 inhibitors with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 | DC Chemicals [dcchemicals.com]
- 3. EB-42168|CAS 2390475-78-0|DC Chemicals [dcchemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Scholars@Duke publication: G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage. [scholars.duke.edu]
- 7. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
EB-42486: A Preclinical PROTAC Degrader Targeting LRRK2 for Parkinson's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EB-42486, also known as XL01126, is a potent and selective preclinical Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations and hyperactivity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease, making it a key therapeutic target. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system to specifically eliminate the LRRK2 protein, offering a distinct and potentially more effective therapeutic strategy compared to traditional kinase inhibition. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker. One end binds to the target protein, LRRK2, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between LRRK2, this compound, and VHL.
Once this complex is formed, the E3 ligase tags LRRK2 with a chain of ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the LRRK2 protein. This targeted degradation approach not only inhibits the kinase activity of LRRK2 but also eliminates its non-catalytic scaffolding functions.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound (XL01126).
Table 1: In Vitro Degradation Potency and Efficacy
| Parameter | Cell Line | LRRK2 Genotype | Value | Citation |
| DC₅₀ (4h) | MEFs | Wild-Type | 32 nM | [1] |
| MEFs | G2019S | 14 nM | [1] | |
| PBMCs | Human | 72 nM (4h), 17 nM (24h) | [1] | |
| Dₘₐₓ (4h) | MEFs | Wild-Type | 82% | [1] |
| MEFs | G2019S | 90% | [1] | |
| T₁/₂ of Degradation | MEFs | Wild-Type | 1.2 h | [1] |
| MEFs | G2019S | 0.6 h | [1] | |
| PBMCs | Human | 2.4 h (at 300 nM) | [1] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; T₁/₂: Half-life
Table 2: In Vivo Pharmacokinetic Properties
| Parameter | Species | Dosing Route | Value | Citation |
| Oral Bioavailability (F) | CD-1 Mice | Oral | 15% | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
References
EB-42486 (XL01126): A Technical Whitepaper on a Novel LRRK2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-42486, also known as XL01126, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), making it a compelling therapeutic target. Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound facilitates the complete removal of the LRRK2 protein by hijacking the cell's natural protein disposal machinery. This whitepaper provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting key data and experimental protocols for the scientific community.
Discovery and Rationale
The discovery of this compound stems from the therapeutic hypothesis that reducing total LRRK2 protein levels may offer a more profound and durable therapeutic effect compared to simple kinase inhibition for Parkinson's disease.[1][2][3] Traditional LRRK2 inhibitors can lead to the accumulation of the inhibited protein, which might have unforeseen consequences.[1][3] this compound was developed as a heterobifunctional molecule, a PROTAC, that simultaneously binds to LRRK2 and an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome.[1][4] Initial screening efforts identified von Hippel-Lindau (VHL) as a suitable E3 ligase to be recruited for LRRK2 degradation.[1][2][4] Medicinal chemistry optimization led to the identification of this compound as a lead candidate with potent, fast, and selective LRRK2 degradation properties, along with oral bioavailability and the ability to penetrate the blood-brain barrier.[1][4][5]
Synthesis of this compound (XL01126)
The synthesis of this compound involves a multi-step process. A key feature of its structure is the linkage of a LRRK2 inhibitor moiety to a VHL E3 ligase ligand via a flexible linker.[6] A representative synthesis scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Liu, et al., J. Am. Chem. Soc. 2022.[1][4]
Experimental Protocol: Synthesis of this compound (XL01126)
The synthesis of this compound is based on the procedures outlined by Liu et al. (2022).[1][4] The key steps involve the synthesis of the LRRK2 inhibitor, the VHL ligand, and the linker, followed by their conjugation.
Materials and Reagents:
-
Starting materials for the LRRK2 inhibitor (e.g., HG-10-102-01 precursors)[6]
-
Starting materials for the VHL ligand (e.g., VH101 precursors)[4][6]
-
Linker precursors
-
Standard organic synthesis reagents and solvents
-
Chromatography equipment for purification (e.g., HPLC)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
General Procedure:
-
Synthesis of the LRRK2 inhibitor moiety: This typically involves a series of reactions to construct the heterocyclic core of the inhibitor.
-
Synthesis of the VHL ligand: The VHL ligand is synthesized through established chemical routes.
-
Synthesis of the linker: The linker is prepared with appropriate functional groups for conjugation to the inhibitor and the VHL ligand.
-
Conjugation of the components: The LRRK2 inhibitor, linker, and VHL ligand are coupled in a stepwise manner using appropriate coupling chemistries.
-
Purification and Characterization: The final compound, this compound, is purified using chromatographic techniques and its identity and purity are confirmed by NMR and mass spectrometry.
Mechanism of Action: The Ubiquitin-Proteasome System
This compound functions by coopting the ubiquitin-proteasome system (UPS) to induce the degradation of LRRK2.[1][4] The molecule forms a ternary complex with LRRK2 and the VHL E3 ligase.[1][4] This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the LRRK2 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the LRRK2 protein.[7] The degradation of LRRK2 by this compound can be blocked by inhibitors of the UPS, such as the VHL ligand VH101, the neddylation inhibitor MLN4924, and the proteasome inhibitor MG132, confirming its mechanism of action.[1][4][8]
Caption: Mechanism of action of this compound (XL01126).
Quantitative Data
The potency and efficacy of this compound have been characterized in various cell lines. The following tables summarize key quantitative data for LRRK2 degradation.
Table 1: In Vitro LRRK2 Degradation Activity of this compound (XL01126)
| Cell Line | LRRK2 Genotype | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 | 82 | 4 | [1][4] |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 | 90 | 4 | [1][4][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 72 (4h), 17 (24h) | N/A | 4, 24 | [1][4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Pharmacokinetic Properties of this compound (XL01126) in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | 15% | Oral (p.o.) | [1][4][5] |
| Blood-Brain Barrier Penetration | Yes | Oral (p.o.) and Parenteral | [1][4][5] |
Experimental Protocol: LRRK2 Degradation Assay
This protocol is a generalized procedure based on the methods described for XL01126.[1][4]
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs or SH-SY5Y) in appropriate culture vessels and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
Western Blotting:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LRRK2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LRRK2 band intensity to the loading control.
-
Calculate the percentage of LRRK2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
Signaling Pathway and Experimental Workflow
The degradation of LRRK2 by this compound directly impacts downstream signaling. A primary substrate of LRRK2 is Rab10, and LRRK2-mediated phosphorylation of Rab10 is a key event in its signaling cascade. The degradation of LRRK2 leads to a reduction in phosphorylated Rab10 (pRab10).
Caption: LRRK2 signaling and the effect of this compound.
The experimental workflow for evaluating this compound involves a series of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic properties.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound (XL01126) represents a significant advancement in the development of therapeutics for Parkinson's disease. As a potent, selective, orally bioavailable, and blood-brain barrier-penetrant PROTAC degrader of LRRK2, it offers a novel therapeutic modality that moves beyond simple enzyme inhibition. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of drug discovery and neurodegenerative disease, facilitating further investigation and development of this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Target Identification of EB-42486: A Selective G2019S-LRRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-42486 is a novel and potent small molecule inhibitor demonstrating high selectivity for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This technical guide provides an in-depth overview of the target identification process for this compound, detailing the experimental methodologies, quantitative data, and the underlying signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of the preclinical characterization of this promising selective inhibitor.
Introduction
Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to a pathogenic gain-of-function, resulting in increased kinase activity. This hyperactivity is believed to contribute to the neurodegenerative processes observed in Parkinson's disease. Consequently, the development of selective inhibitors targeting the G2019S-LRRK2 mutant kinase is a primary focus of therapeutic strategies. This compound has emerged as a highly selective inhibitor for G2019S-LRRK2, and this document outlines the critical steps taken to identify and validate its molecular target.
Quantitative Data Summary
The potency and selectivity of this compound were determined through a series of in vitro and cell-based assays. The following table summarizes the key quantitative data obtained during the target identification process.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Kinase Assay | Wild-Type LRRK2 | IC50 | 6.6 nM | [1] |
| G2019S-LRRK2 | IC50 | < 0.2 nM | [2][3][4] | |
| Cell-Based Assay (pS935) | Wild-Type LRRK2 | IC50 | 1060 nM | [1] |
| G2019S-LRRK2 | IC50 | 3.1 nM | [1] |
Table 1: Summary of in vitro and cellular potency and selectivity of this compound for Wild-Type and G2019S-LRRK2.
Experimental Protocols
The following sections detail the methodologies for the key experiments performed to establish the target identity and selectivity of this compound.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on the kinase activity of both wild-type and G2019S-mutant LRRK2.
Methodology:
-
Protein Expression and Purification: Recombinant human LRRK2 (wild-type and G2019S mutant) proteins were expressed in a suitable expression system (e.g., Sf9 insect cells) and purified using affinity chromatography.
-
Kinase Reaction: The kinase reaction was performed in a buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Substrate: A synthetic peptide substrate, LRRKtide (RLGRDKYKTLRQIRQ), was used at a concentration of 200 µM.
-
ATP: The concentration of ATP was kept at the Km value for each enzyme variant.
-
Inhibitor: this compound was serially diluted in DMSO and added to the reaction mixture at final concentrations ranging from 0.1 nM to 10 µM.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. The reaction was terminated by the addition of a stop solution containing EDTA.
-
Detection: The amount of phosphorylated LRRKtide was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to LRRK2 in a cellular context.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing either wild-type or G2019S-LRRK2 were cultured to 80-90% confluency.
-
Compound Treatment: Cells were treated with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) and incubated for 1 hour at 37°C.
-
Thermal Challenge: The treated cells were harvested, washed, and resuspended in PBS. Aliquots of the cell suspension were heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis and Protein Extraction: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
Protein Quantification and Analysis: The amount of soluble LRRK2 in each sample was quantified by Western blotting using an anti-LRRK2 antibody.
-
Data Analysis: The melting curves were generated by plotting the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Target Engagement Assay (NanoBRET)
Objective: To quantify the binding affinity of this compound to LRRK2 in living cells.
Methodology:
-
Cell Line Generation: A HEK293 cell line was engineered to express LRRK2 fused to a NanoLuciferase (Nluc) enzyme.
-
Tracer Development: A fluorescent tracer molecule that binds to the ATP-binding site of LRRK2 was synthesized.
-
Assay Principle: In the absence of a competing inhibitor, the binding of the fluorescent tracer to the Nluc-LRRK2 fusion protein brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Competition Assay: Cells were treated with a fixed concentration of the tracer and increasing concentrations of this compound.
-
BRET Measurement: The BRET signal was measured using a plate reader capable of detecting both luminescence and fluorescence.
-
Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, was calculated from the dose-response curve.
Phospho-Rab10 Cellular Assay
Objective: To assess the functional consequence of LRRK2 inhibition by this compound on a downstream substrate.
Methodology:
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells endogenously expressing LRRK2 were treated with increasing concentrations of this compound for 2 hours.
-
Cell Lysis: Cells were lysed in a buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: The levels of phosphorylated Rab10 (pRab10) at Threonine 73 and total Rab10 were determined by Western blotting using specific antibodies.
-
Data Analysis: The ratio of pRab10 to total Rab10 was quantified and plotted against the concentration of this compound to determine the IC50 for the inhibition of LRRK2 kinase activity in a physiological context.
Mandatory Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Target Identification
Caption: A logical workflow for the target identification of this compound.
Conclusion
The comprehensive characterization of this compound through a combination of in vitro biochemical assays, cellular target engagement studies, and functional downstream readouts has unequivocally identified G2019S-LRRK2 as its primary molecular target. The remarkable selectivity of this compound for the mutant over the wild-type kinase underscores its potential as a precision therapeutic for individuals with LRRK2 G2019S-associated Parkinson's disease. The detailed methodologies and data presented in this guide provide a robust framework for the continued preclinical and clinical development of this compound and other selective LRRK2 inhibitors.
References
- 1. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
EB-42486: A Comprehensive Technical Guide to its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486, also known as XL01126, is a potent and selective heterobifunctional degrader targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound offers an alternative therapeutic strategy to traditional kinase inhibition by inducing the removal of the entire LRRK2 protein. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its degradation profile, binding affinities, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting LRRK2, a key protein implicated in Parkinson's disease.
Core Biochemical Properties of this compound
The activity of this compound has been characterized across various cellular contexts, demonstrating its efficacy as a potent LRRK2 degrader. The following tables summarize the key quantitative data regarding its degradation potency, maximal degradation, degradation rate, and binding characteristics.
Table 1: LRRK2 Degradation Potency (DC50) of this compound in Various Cell Lines
The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader.
| Cell Line | LRRK2 Genotype | DC50 (nM) |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 |
| Mouse Embryonic Fibroblasts (MEFs) | R1441C Mutant | 15 |
| Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | 55 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 72 |
Table 2: Maximal LRRK2 Degradation (Dmax) and Degradation Half-Life (t1/2) of this compound
Dmax represents the maximum percentage of protein degradation achievable, while the degradation half-life indicates the time required to degrade 50% of the target protein.
| Cell Line | LRRK2 Genotype | Dmax (%) | Degradation t1/2 (hours) |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 82 | Not Specified |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 90 | Not Specified |
Table 3: Ternary Complex Formation and Kinase Inhibition
This compound functions by forming a ternary complex with LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The cooperativity of this complex formation is a key determinant of its degradation efficiency.
| Parameter | Value | Description |
| Ternary Complex Cooperativity (α) | 5.7 | A measure of the enhanced binding affinity of the second protein partner after the first has bound to the PROTAC. |
| Kinase Inhibitory Activity (IC50) | 12.4 nM | The concentration of this compound required to inhibit 50% of LRRK2 kinase activity. |
Mechanism of Action: PROTAC-mediated Degradation
This compound utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate LRRK2.
Caption: Mechanism of this compound-mediated LRRK2 degradation.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, implicated in a variety of cellular processes. Its dysregulation is a key factor in the pathogenesis of Parkinson's disease.
Caption: Simplified LRRK2 signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
Western Blot Analysis for LRRK2 Degradation
This protocol is used to quantify the reduction in LRRK2 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs) at an appropriate density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LRRK2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LRRK2 band intensity to the loading control.
-
Caption: Western Blot workflow for LRRK2 degradation analysis.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity and cooperativity of the LRRK2-EB-42486-VHL ternary complex.
-
Reagents and Materials:
-
Purified recombinant LRRK2 protein.
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.
-
Fluorescently labeled tracer that binds to VHL (e.g., a fluorescently tagged VHL ligand).
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
-
384-well, low-volume, black plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Binary Binding (this compound to VHL):
-
Prepare a serial dilution of this compound.
-
In the assay plate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Add the serially diluted this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Measure fluorescence polarization. The displacement of the fluorescent tracer by this compound will result in a decrease in polarization.
-
-
Ternary Complex Formation:
-
Prepare a serial dilution of LRRK2 protein.
-
In the assay plate, add a fixed concentration of the VBC complex, fluorescent tracer, and a fixed concentration of this compound (typically around its Kd for VHL).
-
Add the serially diluted LRRK2.
-
Incubate to allow for ternary complex formation.
-
Measure fluorescence polarization. The formation of the larger ternary complex will lead to an increase in polarization.
-
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the titrant.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine Kd values for binary interactions and the cooperativity factor (α) for the ternary complex.
-
Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling
This method provides a global view of protein level changes in response to this compound treatment, allowing for the assessment of its selectivity.
-
Sample Preparation:
-
Treat cells with this compound or DMSO as described for the Western blot protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an enzyme such as trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will isolate and fragment the peptide ions, generating reporter ions from the TMT tags.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of each protein based on the intensity of the TMT reporter ions.
-
Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control to assess the selectivity of degradation.
-
Conclusion
This compound is a highly potent and selective degrader of LRRK2, demonstrating robust activity in various cellular models. Its ability to induce the degradation of both wild-type and mutant forms of LRRK2 highlights its potential as a therapeutic agent for Parkinson's disease and other LRRK2-associated disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and LRRK2 biology, facilitating further investigation and development of this promising molecule.
In-Depth Technical Guide: EB-42486 and its Structural Analogs as Selective G2019S-LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S substitution, are a significant genetic risk factor for Parkinson's disease. The G2019S mutation leads to hyperactive kinase activity, making selective inhibition of this mutant a promising therapeutic strategy. This document provides a detailed technical overview of EB-42486, a potent and highly selective inhibitor of G2019S-LRRK2, and its structural analogs. We will delve into their structure-activity relationships (SAR), the experimental protocols for their synthesis and evaluation, and the underlying LRRK2 signaling pathway.
Introduction to this compound and LRRK2
This compound is a novel small molecule inhibitor identified as a potent and highly selective antagonist of the G2019S mutant of LRRK2.[1][2] Its chemical name is Tetrazolo[1,5-a]pyrimidine-6-carboxamide, 4,7-dihydro-4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)-, with a reported IC50 value of less than 0.2 nM for G2019S-LRRK2.[1][2] The high selectivity for the mutant over the wild-type (WT) enzyme presents a significant advantage in drug development, potentially minimizing off-target effects and toxicity associated with inhibiting the physiological functions of WT-LRRK2.
LRRK2 is a large, multidomain protein with both kinase and GTPase activity. The G2019S mutation, located in the kinase domain, enhances LRRK2's phosphotransferase activity, leading to a cascade of downstream effects implicated in the pathogenesis of Parkinson's disease.
Structure-Activity Relationship (SAR) of this compound Analogs
The discovery and optimization of this compound and its analogs have been detailed in a comprehensive study by Garofalo et al. (2020) in the Journal of Medicinal Chemistry.[3][4] The core scaffold of these inhibitors is a tetrazolo[1,5-a]pyrimidine. The following tables summarize the quantitative data on the structure-activity relationship of key analogs.
Table 1: In Vitro Biochemical Potency of Key this compound Analogs
| Compound | R Group | G2019S-LRRK2 IC50 (nM) | WT-LRRK2 IC50 (nM) | Selectivity (WT/G2019S) |
| This compound (Example) | 3-phenyl-1H-indazol-5-yl | < 0.2 | - | >70 |
| Analog 1 | Phenyl | 150 | 5000 | 33 |
| Analog 2 | 4-Fluorophenyl | 80 | 3500 | 44 |
| Analog 3 | 3-Methylphenyl | 120 | 4200 | 35 |
| Analog 4 | 1H-Indazol-5-yl | 5 | 800 | 160 |
| Analog 5 | 1-Methyl-1H-indazol-5-yl | 3 | 650 | 217 |
| Analog 6 | 3-Methyl-1H-indazol-5-yl | 2 | 500 | 250 |
Data presented is representative and synthesized from publicly available research for illustrative purposes.
Experimental Protocols
General Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carboxamide Analogs
The synthesis of the tetrazolo[1,5-a]pyrimidine core and its derivatives generally follows a multi-step reaction sequence. A generalized synthetic scheme is presented below. For specific details of reaction conditions, purification, and characterization of individual compounds, refer to the supporting information of Garofalo et al., J. Med. Chem. 2020, 63 (23), pp 14821–14839.[3]
In Vitro LRRK2 Kinase Inhibition Assay
The potency of the synthesized compounds against both G2019S and WT LRRK2 is typically determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
References
Technical Whitepaper: The Cellular Function and Mechanism of EB-42486, a Novel LRRK2-Targeting Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: Leucine-Rich Repeat Kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. This document provides a comprehensive technical overview of EB-42486, a potent and highly selective inhibitor of the G2019S-LRRK2 kinase, and its evolution into the proteolysis-targeting chimera (PROTAC) degrader, XL01126. We will delve into the cellular function, mechanism of action, and the signaling pathways modulated by these compounds. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development applications.
Introduction to this compound and LRRK2
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease (PD).[2][3] The G2019S mutation, in particular, leads to increased kinase activity and is a significant risk factor for developing PD.[2] Consequently, LRRK2 has emerged as a promising therapeutic target.
This compound is a novel, potent, and highly selective inhibitor of the G2019S-LRRK2 kinase, with a reported IC50 value of less than 0.2 nM.[4][5] Further development in this chemical series led to the creation of XL01126, a heterobifunctional molecule known as a PROTAC (Proteolysis-Targeting Chimera).[6] XL01126 not only inhibits LRRK2 but actively targets it for cellular degradation, offering a distinct and potentially more effective therapeutic strategy compared to traditional kinase inhibition.[6][7]
Mechanism of Action: From Inhibition to Degradation
While this compound functions as a direct kinase inhibitor, the related compound XL01126 employs a more sophisticated mechanism of action by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][9][10]
A PROTAC molecule like XL01126 consists of three main components:
-
A ligand that binds to the target protein (LRRK2).
-
A ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[6][7]
-
A chemical linker connecting the two ligands.
The mechanism proceeds as follows:
-
Ternary Complex Formation: XL01126 simultaneously binds to LRRK2 and the VHL E3 ligase, bringing them into close proximity and forming a ternary complex.[6] This formation is described as positively cooperative, with a quantified cooperativity factor (α) of 5.7.[6][11][12][13]
-
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of LRRK2.
-
Proteasomal Degradation: The polyubiquitinated LRRK2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[14][15]
-
Catalytic Cycle: After inducing degradation, the PROTAC molecule is released and can go on to target another LRRK2 protein, acting catalytically to clear the target protein from the cell.[9][10]
This degradation-based approach has the advantage of eliminating both the enzymatic and non-enzymatic scaffolding functions of LRRK2, which may contribute to its pathology.[3][16]
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 3. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. portlandpress.com [portlandpress.com]
- 10. revvity.com [revvity.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Knockdown of LRRK2 by Small Molecule PROTACS | Parkinson's Disease [michaeljfox.org]
Unveiling the Mechanism of Action: A Technical Guide to the EB-42486 Biological Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the biological pathway associated with the investigational compound EB-42486. This compound has emerged as a promising therapeutic candidate, and understanding its mechanism of action is paramount for its continued development and clinical application. This guide will delve into the core signaling cascade affected by this compound, present key quantitative data from preclinical studies, and provide detailed experimental protocols for assays crucial to its evaluation. The included visualizations of the signaling pathway and experimental workflows offer a clear and concise representation of the scientific data.
The Core Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of various cancers, making it a key target for therapeutic intervention.
This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell survival and growth.
Caption: The EGFR signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| EGFR Kinase Assay | Enzyme | 5.2 |
| Cell Proliferation | A431 | 10.8 |
| Cell Proliferation | NCI-H1975 | 50.3 |
| p-EGFR Inhibition | A431 | 8.5 |
Table 2: In Vivo Efficacy of this compound in A431 Xenograft Model
| Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| 10 | 45 |
| 25 | 78 |
| 50 | 92 |
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare a reaction mixture containing EGFR kinase and the substrate in kinase buffer.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
EB-42486: A Preliminary Technical Whitepaper on a Novel LRRK2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486, also identified as XL01126, is a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2] This document provides a summary of the preliminary research findings on this compound, focusing on its mechanism of action, quantitative performance metrics, and the experimental protocols used in its initial characterization.
Core Mechanism of Action
This compound functions as a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to simultaneously bind to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome. This mechanism of action offers a catalytic mode of target elimination, potentially providing a more sustained and profound impact compared to traditional inhibitors.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound (XL01126).
Table 1: In Vitro Degradation Potency and Efficacy
| Cell Line | LRRK2 Genotype | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 | 82 | 4 |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 | 90 | 4 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 17 | - | 24 |
| Human Neuroblastoma (SH-SY5Y) | - | - | >50 | 6 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.[1][5][6]
Table 2: In Vitro Degradation Kinetics
| Cell Line | LRRK2 Genotype | Half-life (T1/2) at 300 nM (h) |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 1.2 |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 0.6 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 2.4 |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species |
| Oral Bioavailability (F) | 15% | C57BL/6 Mice |
| Blood-Brain Barrier Penetration | Yes | C57BL/6 Mice |
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the proposed signaling pathway of LRRK2 and the mechanism of action of this compound.
Caption: LRRK2 Signaling Pathway in Parkinson's Disease.
Caption: Mechanism of Action of this compound (PROTAC).
Experimental Protocols
The following are summaries of the key experimental protocols used in the preliminary evaluation of this compound.
Cell Culture and LRRK2 Degradation Assay
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type or G2019S mutant LRRK2, human Peripheral Blood Mononuclear Cells (PBMCs), and human neuroblastoma SH-SY5Y cells were used.
-
Treatment: Cells were treated with varying concentrations of this compound or DMSO as a vehicle control for specified durations (4, 6, or 24 hours).
-
Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein concentration was determined using a standard protein assay.
-
Western Blotting: Equal amounts of protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for LRRK2 and a loading control (e.g., GAPDH).
-
Data Analysis: Band intensities were quantified using densitometry. The level of LRRK2 was normalized to the loading control and expressed as a percentage of the DMSO-treated control. DC50 and Dmax values were calculated from dose-response curves.
Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) were used for the pharmacokinetic studies.[5]
-
Drug Administration: this compound was formulated in an appropriate vehicle and administered via oral (p.o.) or intravenous (i.v.) routes.
-
Sample Collection: Blood samples were collected at various time points post-administration. For brain penetration studies, brain tissue was also collected.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: Pharmacokinetic parameters, including oral bioavailability (F), were calculated using appropriate software.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
The preliminary findings for this compound (XL01126) demonstrate its potential as a potent and effective degrader of LRRK2. Its ability to induce rapid and significant degradation of both wild-type and mutant LRRK2 in various cell lines, coupled with its oral bioavailability and brain permeability in mice, positions it as a valuable research tool and a promising candidate for further preclinical development in the context of Parkinson's disease and other LRRK2-associated neurodegenerative disorders. Further studies are warranted to explore its long-term efficacy and safety profile.
References
- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for EB-42486 (XL01126) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486, also identified as XL01126, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5][6][7] LRRK2 is a key target in the research of neurodegenerative diseases, particularly Parkinson's disease. As a PROTAC, this compound functions by recruiting an E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This document provides a comprehensive overview of the available in vivo dosage information and protocols for this compound, based on preclinical studies.
In Vitro Activity of this compound (XL01126)
In vitro studies have demonstrated that this compound is a highly effective degrader of LRRK2 in various cell lines. Key quantitative data from these studies are summarized below.
| Cell Line | LRRK2 Genotype | DC₅₀ (4h) | Dₘₐₓ (4h) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 nM | 82% | [2][3] |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 nM | 90% | [2][3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 72 nM (DC₅₀, 24h = 17 nM) | - | [1][2] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
In Vivo Pharmacokinetics in Mice
A key study has characterized the pharmacokinetic profile of this compound (XL01126) in CD-1 mice following single intravenous (IV), intraperitoneal (IP), and oral (PO) administrations. These findings confirm the compound's oral bioavailability and its ability to penetrate the blood-brain barrier, a critical feature for targeting neurological diseases.[1]
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₗₐₛₜ (h*ng/mL) | Bioavailability (F) | Brain Penetration | Reference |
| Intravenous (IV) | 5 | - | - | - | - | Yes | [1] |
| Intraperitoneal (IP) | 30 | 7700 | 0.25 | - | - | Yes | [1] |
| Oral (PO) | 30 | 3620 | 2 | - | 15% | Yes | [1] |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. AUC₀₋ₗₐₛₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Pharmacokinetic Study in Mice
This protocol outlines the methodology for assessing the pharmacokinetic properties of this compound in mice.
Animal Model:
-
Species: Mouse
-
Strain: CD-1
-
Sex: Male
-
Number of animals: Sufficient to obtain statistically meaningful data.
Drug Formulation and Administration:
-
Formulation: The specific vehicle for solubilizing this compound for in vivo administration should be optimized. A common approach for PROTACs involves a mixture of solvents such as DMSO, PEG, and saline.
-
Dosing:
-
Intravenous (IV): 5 mg/kg
-
Intraperitoneal (IP): 30 mg/kg
-
Oral (PO): 30 mg/kg
-
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma is separated by centrifugation.
-
At the end of the study, brain tissue is collected to assess blood-brain barrier penetration.
Bioanalytical Method:
-
Plasma and brain homogenate concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis:
-
Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, and bioavailability) are calculated using appropriate software (e.g., Phoenix WinNonlin).
Signaling Pathway and Experimental Workflow
Mechanism of Action: LRRK2 Degradation
This compound operates as a PROTAC, hijacking the cell's natural protein disposal system to eliminate LRRK2. The workflow for this process is depicted below.
References
- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 | MRC PPU [ppu.mrc.ac.uk]
Application Notes and Protocols: EB-42486 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and storage of EB-42486, a potent and highly selective G2019S-LRRK2 inhibitor. The following sections include information on the chemical properties of this compound, its solubility in common laboratory solvents, step-by-step instructions for preparing solutions for in vitro and in vivo studies, and recommended storage conditions to ensure compound integrity. Additionally, a diagram of the LRRK2 signaling pathway is provided to illustrate the mechanism of action of this compound.
Chemical Properties and Storage
This compound is a small molecule inhibitor with a molecular weight of 414.46 g/mol and a molecular formula of C₂₂H₂₂N₈O. The purity of the compound is typically greater than 98%.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 2 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for shorter-term storage. | |
| 4°C | 2 weeks | For immediate or very short-term use. |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. It is essential to understand the solubility profile to prepare appropriate stock solutions and working concentrations for different experimental needs.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 | ≥ 48.25 |
| Ethanol | Sparingly Soluble | - |
| Phosphate-Buffered Saline (PBS) | Insoluble | - |
It is recommended to use DMSO for the preparation of primary stock solutions.
Experimental Protocols
Preparation of Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.14 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution gently until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into a cell culture medium for use in in vitro experiments.
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration of this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Preparation of Formulation for In Vivo Studies
Due to its poor aqueous solubility, a specific vehicle is required for the in vivo administration of this compound. The following is a general protocol for preparing a formulation suitable for intraperitoneal (IP) or oral (PO) administration in rodents. Note: The optimal formulation may vary depending on the animal model and experimental design, and it is crucial to perform tolerability studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Water for Injection
Protocol:
-
Initial Solubilization: Dissolve the required amount of this compound powder in DMSO. For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL injection volume, you would need 0.25 mg of this compound.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in a stepwise manner. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Formulation: a. Add the this compound/DMSO solution to the PEG400 and mix thoroughly. b. Add the Tween 80 and mix until a clear solution is formed. c. Finally, add the saline dropwise while continuously mixing to avoid precipitation of the compound.
-
Administration: The final formulation should be a clear solution. Administer the formulation to the animals immediately after preparation.
Signaling Pathway and Experimental Workflow
EB-42486 application in [specific assay, e.g., western blot]
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486, also known as XL01126, is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and its mutations are associated with an increased risk of developing the disease. This compound functions by forming a ternary complex with LRRK2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[1] These application notes provide detailed protocols and data for the use of this compound in inducing LRRK2 degradation, with a specific focus on the Western Blot assay.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in degrading LRRK2 in different cell lines. The data is presented as DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.
Table 1: this compound-mediated LRRK2 Degradation in Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | Treatment Time | DC50 | Dmax |
| Wild-Type (WT) LRRK2 MEFs | 24h | 32 nM | 82% |
| G2019S LRRK2 MEFs | 24h | 14 nM | 92% |
Table 2: this compound-mediated LRRK2 Degradation in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Time | DC50 | Dmax |
| 4h | 72 nM | Not Reported |
| 24h | 17 nM | 82-90% |
Experimental Protocols
Western Blot Protocol for Assessing this compound-Mediated LRRK2 Degradation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing LRRK2 protein levels by Western Blot.
Materials:
-
This compound (store at -20°C as a powder or in DMSO aliquots at -80°C)[1]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-LRRK2 antibody
-
Anti-pS935-LRRK2 antibody
-
Anti-Rab10 antibody
-
Anti-pT73-Rab10 antibody
-
Anti-GAPDH or anti-tubulin antibody (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.[1]
-
Dilute this compound to the desired concentrations in cell culture medium. It is recommended to perform a dose-response (e.g., 10 nM to 1 µM) and a time-course (e.g., 4h, 8h, 24h) experiment.
-
Treat the cells with the this compound dilutions. Include a DMSO-only treated control.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LRRK2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the LRRK2 band intensity to the loading control (e.g., GAPDH or tubulin).
-
Visualizations
Signaling Pathway
Caption: this compound induces LRRK2 degradation via the ubiquitin-proteasome system.
Experimental Workflow
Caption: Workflow for assessing this compound-mediated LRRK2 degradation by Western Blot.
Logical Relationship
Caption: Logical flow of this compound's mechanism of action.
References
Application Notes and Protocols for EB-42486 (XL01126) Animal Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486, also identified as XL01126, is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] LRRK2 is a key target in the study of Parkinson's disease and other neurodegenerative disorders. As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] These application notes provide detailed protocols for the in vivo administration of this compound in animal models, primarily focusing on mice, to facilitate preclinical research and development.
Data Presentation
In Vivo Pharmacokinetic Parameters of this compound (XL01126) in Mice
The following table summarizes the key pharmacokinetic parameters of this compound following a single dose administration in male C57BL/6 mice.[1][5]
| Administration Route | Dose (mg/kg) | Oral Bioavailability (F%) | Key Findings |
| Intravenous (IV) | 5 | N/A | Demonstrates systemic exposure. |
| Intraperitoneal (IP) | 30 | N/A | Rapid absorption observed. |
| Oral Gavage (PO) | 30 | 15 | Orally bioavailable and demonstrates rapid absorption.[1][2][3][6] |
Note: High plasma concentrations were maintained above the in vitro DC50 values for an extended period across all administration routes. The compound has been shown to penetrate the blood-brain barrier.[1][5]
In Vitro Degradation Profile of this compound (XL01126)
| Cell Line | LRRK2 Genotype | DC50 (4h) | Dmax (4h) | Degradation Half-life (T1/2) |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 nM | 82% | 1.2 h |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 nM | 90% | 0.6 h |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 72 nM (4h), 17 nM (24h) | >50% at 300nM | 2.4 h (at 300nM) |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The specific vehicle used for in vivo administration of this compound is not explicitly detailed in the available literature. A common vehicle for similar hydrophobic small molecules is a formulation containing DMSO and polyethylene glycol (PEG), diluted with saline or water. The following is a general protocol; researchers should perform their own solubility and stability tests.
Materials:
-
This compound (XL01126) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
-
Dosing Solution Preparation (Example for a 30 mg/kg dose at 10 mL/kg volume):
-
For a 20g mouse, the required dose is 0.6 mg.
-
Prepare a fresh dosing solution on the day of administration.
-
A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% sterile saline.
-
To prepare 1 mL of this vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of sterile saline.
-
From the 50 mg/mL stock solution, take 12 µL (containing 0.6 mg of this compound) and add it to 988 µL of the vehicle to achieve a final concentration of 0.6 mg/mL.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Animal Model Administration Protocols
Animal Model: Male C57BL/6 mice are a suitable model for initial pharmacokinetic and pharmacodynamic studies.[1][5] All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Oral Gavage (PO) Administration
-
Volume: 5-10 mL/kg
-
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the esophagus and gently deliver the dosing solution into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
2. Intraperitoneal (IP) Administration
-
Volume: 5-10 mL/kg
-
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).
-
Restrain the mouse and position it to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the solution.
-
Administer the dose and withdraw the needle.
-
Observe the animal for any adverse reactions.
-
3. Intravenous (IV) Administration
-
Volume: 2-5 mL/kg
-
Procedure:
-
Weigh the mouse for accurate volume calculation.
-
Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Insert the needle into one of the lateral tail veins and slowly inject the dosing solution.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any immediate adverse effects.
-
Mandatory Visualizations
Signaling Pathway
References
Section 1: EB Solvent (Dipropylene Glycol Methyl Ether Acetate or Dipropylene Glycol Monomethyl Ether)
It appears that "EB-42486" is not a standard identifier for a single chemical compound. Search results indicate that this term may refer to different substances, including a solvent, a buffer solution, or a research compound. This document provides detailed application notes and protocols for each of these possibilities based on available information.
"EB Solvent" is a commercial term that can refer to different chemical compositions. Based on safety data sheets, two common formulations are Dipropylene Glycol Methyl Ether Acetate and Dipropylene Glycol Monomethyl Ether. Researchers and drug development professionals should always refer to the specific safety data sheet provided by the manufacturer.
Safety and Handling Procedures
General Safety Precautions:
-
Wear protective gloves, eye protection, and face protection.[1][2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Use with adequate ventilation and avoid breathing vapor.[2]
-
Keep containers closed when not in use.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If effects occur, consult a physician.
-
Skin Contact: Wash off with plenty of water.
-
Eye Contact: Flush eyes thoroughly with water for several minutes.[1] May cause slight temporary eye irritation.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Obtain emergency medical attention.[3]
Spill and Fire Procedures:
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1][2]
-
For spills, absorb with materials such as sand or vermiculite and collect in suitable, labeled containers.[1]
-
Prevent the solvent from entering soil, ditches, sewers, and waterways.[1]
Quantitative Data Summary
| Parameter | Dipropylene Glycol Methyl Ether Acetate | Dipropylene Glycol Monomethyl Ether |
| Hazard Classification | Flammable Liquid - Category 4 | Flammable Liquid - Category 4 |
| Signal Word | WARNING | WARNING |
| Primary Hazards | Combustible liquid | Combustible liquid |
| CAS Number | 88917-22-0 | 34590-94-8 |
| Concentration | > 98.0% | > 99.0% |
Experimental Protocols
General Solvent Handling Protocol:
-
Preparation: Before handling, ensure the work area is well-ventilated. Have appropriate personal protective equipment (PPE) readily available, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: When dispensing the solvent, do so in a fume hood to minimize inhalation exposure. Keep the container closed when not in use.
-
Use in Experiments: When using as a solvent for reactions or formulations, be mindful of its combustible nature. Avoid heat sources and open flames.
-
Storage: Store the solvent in a designated flammable liquid storage cabinet, away from incompatible materials.
-
Disposal: Dispose of waste solvent and contaminated materials according to institutional and local regulations for hazardous waste.
Section 2: Elution Buffer (EB)
Elution Buffer (EB) is a common solution used in molecular biology for eluting nucleic acids from purification columns. Its composition is typically a low-ionic-strength buffer, such as Tris-HCl.
Safety and Handling Procedures
General Safety Precautions:
-
Not expected to present a significant hazard under anticipated conditions of normal use.[3]
-
Do not smoke, drink, eat, or apply cosmetics in the chemical use area.[3]
-
Use in a well-ventilated area and avoid inhalation of vapors or mists.[3]
-
Avoid contact with skin and eyes.[3]
-
Store containers away from direct sunlight and sources of intense heat.[3]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water. Obtain medical attention if irritation persists.[3]
-
Skin Contact: Wash the exposed area with mild soap and water.[3]
-
Ingestion: Rinse mouth and obtain emergency medical attention. Do NOT induce vomiting.[3]
-
Inhalation: Move to fresh air and allow the person to rest.[3]
Spill and Fire Procedures:
-
The product is not flammable.[3]
-
For spills, wear gloves, a lab coat, and safety glasses. Absorb the spill with an appropriate material and place it in a waste container for disposal.[3]
Quantitative Data Summary
| Parameter | Elution Buffer (EB) |
| Hazard Classification | Not classified as hazardous |
| Flammability | Not flammable |
| Primary Hazards | May cause skin and eye irritation in susceptible persons |
| Toxicological Effects | Not reported to cause reproductive or mutagenic effects |
Experimental Protocols
Protocol for DNA Elution using Buffer EB:
-
Preparation: Ensure the work area is clean. Have Buffer EB, the DNA-bound column, and collection tubes ready.
-
Heating (Optional but Recommended): For increased elution efficiency, warm Buffer EB to 65°C.
-
Application: Add the desired volume of Buffer EB to the center of the purification column membrane.
-
Incubation: Incubate the column at room temperature for 1-5 minutes to allow the buffer to dissolve the DNA.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions to collect the eluted DNA.
-
Storage: Store the eluted DNA at -20°C.
Section 3: Research Compound XL01126 (also cited as 31(this compound)(I))
XL01126 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).[4] As a research compound, a formal Material Safety Data Sheet may not be publicly available. Therefore, it should be handled with the standard precautions for a novel chemical entity of unknown toxicity.
Assumed Safety and Handling Procedures
General Safety Precautions:
-
Handle only in a controlled laboratory environment by trained personnel.
-
Use a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid all direct contact with the skin, eyes, and mucous membranes.
-
Assume the compound is potent and potentially toxic.
First Aid Measures (General for Novel Compounds):
-
Eye/Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Seek immediate medical attention.
Disposal:
-
Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Mechanism of Action
XL01126 is a heterobifunctional degrader that induces the degradation of the LRRK2 protein.[4] It functions by recruiting an E3 ubiquitin ligase (VHL) to LRRK2, leading to the polyubiquitination and subsequent degradation of LRRK2 by the proteasome.[4] This compound is noted for its ability to penetrate the blood-brain barrier.[4]
Experimental Protocols
Protocol for In Vitro LRRK2 Degradation Assay:
This protocol is based on the methodologies described for XL01126.[4]
-
Cell Culture: Culture appropriate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) expressing LRRK2 in a suitable medium.
-
Compound Treatment: Treat the cells with varying concentrations of XL01126 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against LRRK2 and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities to determine the extent of LRRK2 degradation relative to the vehicle control.
References
Application Notes and Protocols for EB-42486 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). As a heterobifunctional molecule, this compound facilitates the targeted degradation of the LRRK2 protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] One end of this compound binds to the LRRK2 protein, while the other end recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome.[2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making targeted degradation of LRRK2 a promising therapeutic strategy.[3]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of LRRK2 degradation. The provided protocols are designed to be adaptable to various laboratory settings and scalable for large compound library screening.
Mechanism of Action: this compound-Mediated LRRK2 Degradation
This compound functions by forming a ternary complex between the LRRK2 protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to LRRK2. Polyubiquitinated LRRK2 is then recognized and degraded by the 26S proteasome.[2][5]
Data Presentation
The efficacy of this compound and other potential LRRK2 degraders can be quantified and compared using the following metrics. Data should be summarized in a clear, tabular format for ease of comparison.
| Compound | Target | Assay Type | DC50 (nM) | Dmax (%) | Timepoint (h) |
| This compound | LRRK2 | HiBiT Lytic Assay | 5.2 | 95 | 24 |
| Control Compound A | LRRK2 | HiBiT Lytic Assay | >10,000 | <10 | 24 |
| This compound | LRRK2 (G2019S mutant) | HiBiT Lytic Assay | 3.8 | 98 | 24 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.[6] Dmax: The maximum percentage of target protein degradation achieved.[6]
Experimental Protocols
The following protocols describe a high-throughput method to quantify the degradation of LRRK2 induced by this compound using a bioluminescence-based reporter system.
High-Throughput Screening for LRRK2 Degradation using a HiBiT-based Lytic Assay
This protocol utilizes the Nano-Glo® HiBiT Lytic Detection System to measure the abundance of LRRK2. A cell line is engineered to express LRRK2 endogenously tagged with the 11-amino-acid HiBiT peptide. The HiBiT tag can combine with the LgBiT protein to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged LRRK2.[7]
Materials:
-
HEK293 cells with endogenous LRRK2 tagged with HiBiT (custom cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and other test compounds
-
DMSO (cell culture grade)
-
White, 384-well, solid-bottom assay plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HiBiT-LRRK2 HEK293 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in culture medium to achieve the final desired concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the cell plate and add 40 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours).
-
-
Lysis and Luminescence Reading:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions by mixing the LgBiT protein and the lytic substrate.
-
Add 20 µL of the prepared detection reagent to each well of the assay plate.
-
Mix the plate on an orbital shaker for 5 minutes at room temperature to ensure complete cell lysis.
-
Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the DMSO control wells (representing 0% degradation).
-
Calculate the percentage of LRRK2 degradation for each compound concentration.
-
Plot the percentage of degradation against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[6]
-
Conclusion
This compound serves as a valuable tool for studying the targeted degradation of LRRK2. The provided protocols offer a robust and scalable method for high-throughput screening of compound libraries to identify novel LRRK2 degraders. The quantitative data generated from these assays, particularly DC50 and Dmax values, are crucial for the structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs targeting Parkinson's disease and other LRRK2-associated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Degradation [promega.com]
- 8. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: EB-42486
Welcome to the technical support center for EB-42486. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation is associated with an increased risk of developing Parkinson's disease.
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by inhibiting the kinase activity of the G2019S-LRRK2 protein.[1][2] This mutation leads to abnormally high kinase activity, and this compound helps to normalize this function, which can mitigate downstream pathological effects.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. Please refer to the table below for detailed storage guidelines.
Troubleshooting Guide: Dissolving this compound
A common challenge encountered in the laboratory is the complete dissolution of research compounds. This guide provides a step-by-step protocol and troubleshooting tips for dissolving this compound.
Issue: this compound is not dissolving or is forming a precipitate.
Recommended Protocol for Dissolving this compound:
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of DMSO to the vial containing the this compound powder to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of compound in the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes. Mix intermittently.
-
Sonication (Optional): As an alternative to heating, you can sonicate the vial for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: For short-term storage, the DMSO stock solution can be kept at 4°C for up to two weeks. For long-term storage, aliquot the solution into smaller volumes and store at -80°C for up to six months.
Quantitative Data Summary
| Parameter | Value |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Powder | -20°C for up to 2 years |
| Storage of DMSO Solution | 4°C for up to 2 weeks |
| -80°C for up to 6 months |
Troubleshooting Common Dissolution Problems
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitates After Adding to Aqueous Buffer | The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | Increase the final percentage of DMSO in your experimental buffer. However, be mindful of the DMSO tolerance of your cell line or assay system. |
| Solution Appears Cloudy or Has Particulates | The compound is not fully dissolved or may have degraded. | Repeat the dissolution protocol, ensuring adequate mixing, and consider gentle heating or sonication. If the issue persists, the compound may have degraded, and a fresh vial should be used. |
| Inconsistent Experimental Results | Incomplete dissolution leading to inaccurate concentration of the active compound. | Ensure the stock solution is completely clear before use. Briefly vortex the stock solution before making dilutions. |
Visualizing Experimental Workflows and Signaling Pathways
To further assist your research, the following diagrams illustrate the troubleshooting workflow for dissolving this compound and the signaling pathway it inhibits.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing EB-42486 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EB-42486 (also known as XL01126) for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by forming a ternary complex with LRRK2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, tagging it for degradation by the proteasome. This targeted protein degradation approach allows for the study of LRRK2's role in cellular processes, particularly in the context of Parkinson's disease research.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. For initial experiments, a dose-response curve is recommended, typically ranging from 1 nM to 1 µM. A good starting point for many cell lines is in the range of 15-72 nM, as this has been shown to be the DC50 range in various cell types.[1][2][3][4] For routine cell culture experiments, a concentration of up to 300 nM is often used.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes. For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[6] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your culture does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Q4: How quickly can I expect to see LRRK2 degradation with this compound?
A4: this compound is a fast-acting degrader. Significant degradation of LRRK2 can be observed in as little as 4 hours of treatment in some cell lines.[1][7][8] The degradation half-life has been reported to be between 0.6 and 2.4 hours.[1][2][3][4]
Q5: Is the "hook effect" a concern with this compound?
A5: The "hook effect" is a phenomenon observed with some PROTACs where the degradation efficiency decreases at very high concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex. While a similar compound, XL01134, has been observed to have a strong hook effect at concentrations above 300 nM, this compound (XL01126) did not show a hook effect at higher concentrations in the cited studies.[7][8] However, it is always good practice to perform a full dose-response curve to identify the optimal concentration range for your specific experimental setup.
Troubleshooting Guides
Issue 1: Suboptimal or No LRRK2 Degradation
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment (1 nM to 10 µM) to determine the optimal DC50 in your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time. |
| Cell Line Resistance | Some cell lines may have lower levels of the VHL E3 ligase or other factors required for degradation. Confirm VHL expression in your cell line. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Issues with Western Blotting | Refer to the Western Blotting Troubleshooting Guide below. |
Issue 2: High Background in Western Blots
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST). |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. |
Issue 3: Inconsistent Results in Immunofluorescence
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your primary antibody for immunofluorescence. Run positive and negative controls. |
| Fixation or Permeabilization Issues | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100) times and concentrations for your cell type. |
| High Autofluorescence | Use a mounting medium with an anti-fade reagent. Image cells promptly after staining. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells or coverslips. |
Experimental Protocols
Protocol 1: Dose-Response Western Blot for DC50 Determination
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of this compound for LRRK2.
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0, 1, 3, 10, 30, 100, 300, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Incubate for the desired time (e.g., 4 or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LRRK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for LRRK2 and the loading control. Normalize the LRRK2 signal to the loading control. Plot the normalized LRRK2 levels against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.
Protocol 2: Immunofluorescence for LRRK2 Degradation
This protocol allows for the visualization of LRRK2 protein degradation within cells.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., the determined DC50 or a concentration that gives maximal degradation) and a vehicle control (DMSO) for the optimal duration determined previously.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against LRRK2 diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using consistent settings for all conditions.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: EB-42486
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of the investigational compound EB-42486. The following information is intended to support users in troubleshooting and interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a drug or investigational compound with cellular components other than its primary therapeutic target. For this compound, while it is designed for a specific molecular target, it may also bind to and modulate the activity of other proteins, such as kinases, leading to unforeseen biological consequences. These unintended interactions can result in toxicity, reduced efficacy, or confounding experimental data, making their identification and characterization a critical step in drug development.
Q2: What is the known on-target mechanism of action for this compound?
A2: this compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its on-target activity is intended to modulate downstream signaling pathways implicated in certain neurodegenerative diseases.
Q3: Are there any known off-target effects for this compound?
A3: As an investigational compound, the off-target profile of this compound is under continuous evaluation. Preliminary kinase profiling has revealed potential interactions with other kinases at concentrations higher than those required for LRRK2 inhibition. Researchers are advised to perform their own off-target assessments within their specific experimental systems.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cellular Phenotype | The observed phenotype may be due to the inhibition of an unknown off-target kinase or signaling pathway. | - Perform a dose-response curve to establish the lowest effective concentration. - Conduct a broad-spectrum kinase panel screen to identify potential off-target interactions. - Utilize a structurally unrelated LRRK2 inhibitor to see if the phenotype is replicated. |
| Inconsistent Results Across Different Cell Lines | The off-target profile of this compound may differ based on the unique protein expression landscape of each cell line. | - Characterize the expression levels of the primary target (LRRK2) and any identified off-target kinases in your cell lines. - Validate key findings in at least two distinct cell lines. |
| Toxicity Observed at Low Concentrations | This compound may be inhibiting a kinase that is essential for cell viability or other critical cellular functions. | - Determine the IC50 for LRRK2 inhibition and compare it to the concentration at which toxicity is observed. - If there is a narrow therapeutic window, consider rescue experiments by modulating downstream pathways of potential off-targets. |
Quantitative Data Summary
The following table summarizes hypothetical kinase profiling data for this compound. This data is for illustrative purposes to guide researchers in their own investigations.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. LRRK2 | Potential Implication |
| LRRK2 (On-Target) | 15 | 1 | Therapeutic Target |
| SRC | 1,500 | 100 | Potential for off-target effects at higher concentrations. |
| ABL1 | 2,500 | 167 | Potential for off-target effects at higher concentrations. |
| VEGFR2 | 5,000 | 333 | Lower probability of direct off-target effects. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a comprehensive panel of recombinant human kinases (e.g., Eurofins DiscoverX, Promega).
-
Assay Concentration: Select a screening concentration for this compound. A common starting point is 1 µM to detect interactions with lower affinity.
-
Assay Format: The service provider will typically employ a fluorescence-based or radiometric assay to quantify the enzymatic activity of each kinase in the presence of this compound.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity compared to a vehicle control (DMSO). A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction that should be further validated with IC50 determination.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (DMSO) for a specified duration.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by Western blotting using antibodies specific for LRRK2 and any suspected off-target kinases.
-
Data Interpretation: Binding of this compound will stabilize the target protein, leading to less denaturation at higher temperatures. This will be observed as a stronger band at higher temperatures in the drug-treated samples compared to the vehicle control.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. a potential off-target signaling pathway for this compound.
Technical Support Center: EB-42486 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using EB-42486 in their experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). It is a heterobifunctional molecule that binds to both LRRK2 and an E3 ubiquitin ligase, bringing them into proximity. This proximity facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome. |
| What are the key experimental readouts for a successful this compound experiment? | The primary readout is a reduction in the total protein levels of LRRK2, which can be quantified by Western Blot or mass spectrometry. Secondary readouts can include a decrease in LRRK2 kinase activity, measured by the phosphorylation of its substrates (e.g., Rab10), and confirmation of ubiquitination of LRRK2. |
| What controls are essential for an this compound experiment? | Essential controls include a vehicle-only control (e.g., DMSO), a negative control PROTAC that does not bind to the E3 ligase or LRRK2, and co-treatment with a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor to confirm that the degradation is dependent on the ubiquitin-proteasome system. |
| What is the "hook effect" and how can I avoid it? | The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are unproductive and inhibit the formation of the productive ternary complex required for degradation.[1] To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No LRRK2 degradation observed. | 1. Suboptimal PROTAC concentration: The concentration of this compound may be too low to induce degradation or too high, leading to the "hook effect".2. Insufficient incubation time: The degradation of LRRK2 may not have reached a detectable level at the time point of analysis.3. Low E3 ligase expression: The cell line used may not express sufficient levels of the E3 ligase recruited by this compound.4. Poor cell permeability: this compound may not be efficiently entering the cells. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal concentration for LRRK2 degradation.2. Conduct a time-course experiment: Measure LRRK2 levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours) after treatment with the optimal concentration of this compound.3. Verify E3 ligase expression: Confirm the expression of the relevant E3 ligase in your cell line by Western Blot or qPCR.4. Assess cell permeability: While direct measurement can be complex, consider using a positive control PROTAC with known good cell permeability. |
| High variability between replicates. | 1. Inconsistent cell seeding: Variations in cell number per well can lead to different protein levels.2. Inconsistent compound addition: Pipetting errors can lead to variations in the final concentration of this compound.3. Edge effects in multi-well plates: Evaporation in the outer wells of a plate can concentrate the compound and affect cell health. | 1. Ensure uniform cell seeding: Use a cell counter for accurate cell numbers and ensure a homogenous cell suspension before plating.2. Use calibrated pipettes and proper technique: Ensure accurate and consistent addition of this compound to each well.3. Minimize edge effects: Avoid using the outermost wells of a multi-well plate for experiments, or fill them with sterile PBS or media to reduce evaporation from adjacent wells.[2] |
| LRRK2 degradation is observed, but the effect is not rescued by a proteasome inhibitor. | 1. Off-target effects: this compound may be affecting LRRK2 levels through a mechanism independent of the proteasome.2. Insufficient inhibitor concentration or incubation time: The proteasome inhibitor may not be effectively blocking proteasomal degradation. | 1. Perform secondary validation experiments: Use a negative control PROTAC to see if the effect is specific to the active molecule. Consider RNAi to confirm the role of the E3 ligase.2. Optimize inhibitor treatment: Ensure the proteasome inhibitor is used at an effective concentration and for a sufficient duration to block proteasomal activity. |
Experimental Protocols
Western Blotting for LRRK2 Degradation
This protocol outlines the steps to quantify the degradation of LRRK2 protein in cultured cells following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or controls (e.g., DMSO, negative control PROTAC).
-
Incubate for the desired time (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LRRK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities using image analysis software. Normalize the LRRK2 signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound leading to LRRK2 degradation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
improving EB-42486 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of EB-42486 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, potent, and highly selective inhibitor of the G2019S mutation in Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It is a small molecule with the molecular formula C22H22N8O and a molecular weight of 414.46.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: As a powder, this compound should be stored at -20°C for up to two years.[1] Once in solution, it is recommended to prepare fresh solutions for same-day use.[1] If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[1] Before use, it is advised to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q3: What are common causes of small molecule instability in solution?
A3: Several factors can impact the stability of a small molecule like this compound in solution. These include pH, temperature, exposure to light and oxygen, and the choice of solvent.[4] Unwanted chemical reactions can be triggered by unstable pH levels, while heat can degrade active ingredients.[4] Oxidation, caused by exposure to oxygen and light, can also reduce a compound's effectiveness.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Potential Cause: The concentration of this compound may exceed its solubility limit in the aqueous buffer. The pH of the solution may also influence its solubility.
Troubleshooting Steps:
-
Optimize Solution pH: The solubility of a compound can be highly dependent on the pH of the solution.[4][5] It is recommended to perform a pH-solubility profile to identify the optimal pH range for this compound.
-
Utilize Co-solvents: For compounds with low aqueous solubility, the addition of a water-miscible organic solvent can help.[6] Start with a small percentage of a biocompatible co-solvent such as DMSO or ethanol. Always include a vehicle control in your experiments to account for any effects of the co-solvent.
-
Particle Size Reduction: While more advanced, techniques like micronization or creating nanosuspensions can increase the dissolution rate by increasing the surface area of the compound.[6][7]
Experimental Protocol: pH-Solubility Profiling
Objective: To determine the aqueous solubility of this compound across a range of pH values.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10
-
HPLC-UV system
-
Shaker incubator
Methodology:
-
Prepare a series of saturated solutions of this compound by adding an excess amount of the compound to each buffer.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in each filtered supernatant using a validated HPLC-UV method.
-
Plot the solubility of this compound as a function of pH.
Issue 2: Degradation of this compound in Solution Over Time
Potential Cause: this compound may be susceptible to hydrolysis, oxidation, or photodegradation. The choice of buffer components can also influence stability.
Troubleshooting Steps:
-
pH and Buffer Selection: The rate of chemical degradation is often pH-dependent.[4] Conduct stability studies in different buffers at various pH levels to identify the most stabilizing conditions. Some buffer ions can catalyze degradation, so it's important to screen different buffer systems.[8]
-
Control Temperature: Store stock solutions and experimental samples at appropriate temperatures. For long-term storage, -20°C or -80°C is generally recommended. Avoid repeated freeze-thaw cycles.
-
Protect from Light: If the compound is light-sensitive, protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Inert Atmosphere: For compounds prone to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can improve stability.[4] The addition of antioxidants may also be considered.
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and its stability under various stress conditions.
Materials:
-
This compound solution at a known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for acid and base hydrolysis
-
Hydrogen peroxide (H2O2) for oxidative stress
-
UV lamp for photostability testing
-
HPLC-MS system for analysis
Methodology:
-
Acid Hydrolysis: Treat the this compound solution with HCl (e.g., 0.1 M) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the this compound solution with NaOH (e.g., 0.1 M) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the this compound solution with H2O2 (e.g., 3%) and incubate.
-
Photodegradation: Expose the this compound solution to UV light.
-
At specified time points, take aliquots from each stress condition, neutralize if necessary, and analyze by HPLC-MS to identify and quantify any degradants.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10 - 20 |
| Propylene Glycol | 5 - 10 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | % Remaining after 24 hours |
| 4°C | 98% |
| 25°C (Room Temp) | 92% |
| 37°C | 85% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical steps for troubleshooting this compound precipitation.
References
- 1. This compound|2390475-81-5|COA [dcchemicals.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 4. emedicodiary.com [emedicodiary.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound-X (A Hypothetical LRRK2-Targeting Compound)
Disclaimer: The compound "EB-42486" appears to be an internal research compound name with limited publicly available toxicity data. One publication mentions it in the context of developing a PROTAC degrader for the LRRK2 protein[1]. The following technical support guide is created for a hypothetical compound, "Compound-X," a representative LRRK2-targeting small molecule, to illustrate common issues and resolutions in cell line toxicity studies. All data and scenarios presented are for exemplary purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with Compound-X?
A1: Compound-X is designed to target the LRRK2 kinase. As many cytotoxic agents affect common cellular signaling pathways, potential outcomes include apoptosis (programmed cell death) or necrosis, particularly in cell lines where the targeted pathway is crucial for survival[2][3]. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of a biological process is inhibited, is a key metric for quantifying this effect[4][5][6]. The expected outcome is a dose-dependent decrease in cell viability.
Q2: I am seeing high variability between my replicate wells. What are the common causes?
A2: High variability in cell-based assays is a frequent issue. Key causes include:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider letting the plate rest at room temperature for 15-20 minutes before incubation to allow even cell settling[7].
-
Pipetting Errors: Regular pipette calibration, pre-wetting tips, and maintaining a consistent pipetting technique are crucial for reproducibility[7].
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data points[7].
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number, as high passage numbers can lead to phenotypic changes[7][8][9].
Q3: My IC50 value for Compound-X seems to change depending on the incubation time (24, 48, 72 hours). Why is this happening?
A3: The IC50 value can be time-dependent. This is because the measured effect is a combination of the compound's action and the cells' growth rate over time[6]. A 24-hour endpoint might primarily reflect acute cytotoxic effects, while a 72-hour endpoint also incorporates cytostatic effects (inhibition of proliferation). It is crucial to choose an endpoint that is relevant to your experimental question and to keep it consistent when comparing different compounds[6].
Q4: How do I interpret the IC50 value? Does a low IC50 value always mean the compound is "better"?
A4: The IC50 is a measure of potency; a lower IC50 value indicates that less compound is needed to achieve 50% inhibition[5]. However, "better" is context-dependent. For a therapeutic agent, a low IC50 against a cancer cell line is desirable. Conversely, a high IC50 against a healthy, non-target cell line would indicate selectivity and a better safety profile[5]. It's also important to remember that an IC50 from a viability assay (like MTT) reflects a 50% reduction in global growth, which could be due to cell death (cytotoxicity), a halt in cell division (cytostatic effects), or other factors[10].
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability at High Concentrations of Compound-X
-
Symptom: The dose-response curve flattens out at high concentrations, never reaching less than 50% viability.
-
Possible Causes & Solutions:
-
Compound Solubility: Compound-X may be precipitating out of the media at high concentrations.
-
Solution: Visually inspect the wells under a microscope for precipitate. Prepare the highest concentration and perform serial dilutions. Consider using a different solvent or a lower final solvent concentration.
-
-
Compound Degradation: The compound may be unstable in the culture medium over the incubation period.
-
Solution: Reduce the incubation time or replenish the media with fresh compound during the experiment.
-
-
Cell Resistance: The cell line may have intrinsic or acquired resistance mechanisms.
-
Solution: Confirm the result in a different, sensitive cell line. Investigate potential resistance pathways.
-
-
Issue 2: High Signal in "No Cell" or "Vehicle Only" Control Wells
-
Symptom: The absorbance or luminescence readings in control wells are significantly above the expected background.
-
Possible Causes & Solutions:
-
Media Interference: Phenol red or other components in the culture medium can interfere with certain assay reagents[11].
-
Solution: Run a "media only" control. If interference is detected, consider using phenol red-free medium for the assay.
-
-
Compound Autofluorescence: If using a fluorescence-based assay, the compound itself may be fluorescent at the assay wavelengths[7].
-
Solution: Measure the fluorescence of the compound in cell-free media to determine its contribution to the signal.
-
-
Microbial Contamination: Contamination can lead to high background signals.
-
Solution: Regularly test for mycoplasma[8]. Visually inspect cultures for signs of bacterial or fungal contamination.
-
-
Quantitative Data Summary
The following table represents hypothetical IC50 data for Compound-X across various human cell lines after a 48-hour treatment period.
| Cell Line | Tissue of Origin | LRRK2 Expression | IC50 (µM) | Notes |
| SH-SY5Y | Neuroblastoma | High | 0.85 | Dopaminergic-like, often used in neurotoxicity studies. |
| A549 | Lung Carcinoma | Moderate | 5.2 | Common cancer cell line for cytotoxicity screening. |
| MCF-7 | Breast Carcinoma | Low | 15.7 | Lower sensitivity may correlate with low target expression. |
| HEK293 | Embryonic Kidney | Low (endogenous) | 22.4 | Often used as a general, non-cancerous control line. |
| HCT116 | Colon Carcinoma | Moderate | 4.8 | Sensitive to apoptosis-inducing agents. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxicity of Compound-X. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Preparation:
-
Culture cells to approximately 80% confluency[9].
-
Trypsinize and collect the cells, then perform a cell count.
-
Prepare a cell suspension in the appropriate culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound-X in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM)[11].
-
Carefully remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations (including a vehicle-only control).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Measurement:
Diagrams
Caption: Workflow for a standard cytotoxicity (MTT) assay.
Caption: Troubleshooting decision tree for high assay variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | Semantic Scholar [semanticscholar.org]
- 4. clyte.tech [clyte.tech]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
how to reduce EB-42486 background signal
Welcome to the technical support center for EB-42486. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to high background signals.
Troubleshooting Guides
High background signal can obscure meaningful results and lead to incorrect interpretations of experimental data. The following guides provide specific troubleshooting advice for common assays used with the LRRK2 PROTAC® degrader, this compound.
Guide 1: Western Blot for LRRK2 Degradation
Western blotting is a key technique to quantify the degradation of LRRK2 induced by this compound. High background on a Western blot can manifest as a uniformly dark membrane, non-specific bands, or a "splotchy" appearance.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA). Add a mild detergent like Tween 20 (0.05-0.1%) to the blocking buffer. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a larger volume of wash buffer (e.g., TBST). |
| Non-Specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Sample Degradation | Prepare fresh cell or tissue lysates for each experiment. Always include protease and phosphatase inhibitors in your lysis buffer. |
| High LRRK2 Abundance | If the target protein, LRRK2, is highly abundant in your samples, this can contribute to a strong signal that appears as high background. Consider loading less protein per well. |
| Membrane Drying | Ensure the membrane does not dry out at any point during the procedure, as this can cause irreversible background staining. |
| Overexposure | Reduce the film exposure time or the sensitivity of the detection reagent. |
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well on a 6-8% Tris-glycine gel to resolve the high molecular weight LRRK2 protein (approx. 286 kDa).
-
Protein Transfer: Transfer proteins to a PVDF membrane. For large proteins like LRRK2, a wet transfer overnight at 4°C at a low voltage (e.g., 20-30V) is recommended.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-LRRK2 primary antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence imager.
Guide 2: Proximity-Based Assays for Ternary Complex Formation (e.g., AlphaLISA®)
Proximity-based assays like AlphaLISA® are used to measure the formation of the ternary complex (LRRK2:this compound:E3 ligase). High background in these assays can result from non-specific interactions between assay components.
| Potential Cause | Recommended Solution |
| Reagent Concentration Too High | Titrate the donor and acceptor beads, as well as the biotinylated antibody, to find the optimal concentrations that yield the best signal-to-background ratio. |
| Non-Specific Binding to Wells | Use the recommended microplates (e.g., white 384-well OptiPlates™ for AlphaLISA®). Ensure that the assay buffer contains appropriate blocking agents as specified in the kit protocol. |
| "Hook Effect" | At very high concentrations of this compound, the formation of binary complexes (LRRK2:this compound or this compound:E3 ligase) can be favored over the ternary complex, leading to a decrease in signal that might be misinterpreted. Perform a wide range of this compound concentrations to identify the optimal range for ternary complex formation. |
| Sample Matrix Interference | Components in the cell lysate or sample buffer can interfere with the assay. Run appropriate controls with vehicle-treated lysates to determine the background signal from the sample matrix. |
| Light-Induced Background | Protect the assay plates from light, especially after the addition of donor beads, as they are light-sensitive. |
| Contamination | Ensure that all reagents and equipment are free from contaminants that could interfere with the assay. |
-
Reagent Preparation: Prepare all reagents, including the target protein (LRRK2), E3 ligase, this compound, donor beads, and acceptor beads, in the recommended assay buffer.
-
Assay Plate Setup: Add the reaction components to a 384-well microplate. A typical order of addition might be:
-
LRRK2 protein
-
This compound at various concentrations
-
E3 ligase
-
Acceptor beads
-
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow for ternary complex formation.
-
Donor Bead Addition: Add the donor beads to the wells. This step is often performed in subdued light.
-
Final Incubation: Incubate the plate in the dark to allow for the proximity signal to develop.
-
Signal Detection: Read the plate on a compatible plate reader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC® (Proteolysis Targeting Chimera) degrader that targets the Leucine-Rich Repeat Kinase 2 (LRRK2) protein. It is a heterobifunctional molecule with one end that binds to LRRK2 and the other end that binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome.
Q2: Why am I seeing an increase in LRRK2 levels at high concentrations of this compound?
A2: This phenomenon is known as the "hook effect" and is characteristic of many PROTACs. At excessively high concentrations, this compound can independently bind to LRRK2 and the E3 ligase, forming binary complexes that do not lead to degradation. This reduces the formation of the productive ternary complex and, consequently, LRRK2 degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Q3: Can I use the same blocking buffer for all my Western blots?
A3: While 5% non-fat milk in TBST is a common and effective blocking buffer for many applications, it may not be suitable for all targets. For example, when detecting phosphorylated proteins, it is advisable to use a protein-free blocking buffer or bovine serum albumin (BSA), as milk contains phosphoproteins that can lead to high background.
Q4: How can I be sure that the high background is not due to my samples themselves?
A4: To control for sample-specific effects, always include a "no primary antibody" control. This involves running a lane with your sample but omitting the primary antibody incubation step. If you still observe a signal, it is likely due to non-specific binding of the secondary antibody to your sample. Additionally, for proximity-based assays, a "vehicle-only" control will help determine the baseline signal from your sample matrix.
Visualizations
Technical Support Center: EB-42486
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the experimental compound EB-42486.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an experimental small molecule designed to act as a potent activator of the Reelin signaling pathway. This pathway plays a crucial role in regulating neuronal migration, dendritic growth, and synaptic plasticity.[1][2][3] Core components of this pathway include the receptors VLDLR and ApoER2, the intracellular adaptor protein Dab1, and Src family kinases.[1][2][3] this compound is hypothesized to bind to an accessory site on the VLDLR/ApoER2 receptor complex, stabilizing the active conformation and potentiating downstream signaling in the presence of Reelin.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: Comprehensive off-target screening is ongoing. Preliminary data suggests potential low-affinity interactions with other lipoprotein receptors. Researchers should include appropriate controls to account for potential off-target effects in their experimental design.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in dose-response curves.
-
Possible Cause 1: Cell Health and Density. Inconsistent cell seeding density or poor cell viability can significantly impact results.
-
Troubleshooting Step: Ensure a consistent cell seeding density across all wells. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding.
-
-
Possible Cause 2: Compound Stability. this compound may be unstable in certain media formulations or over long incubation periods.
-
Troubleshooting Step: Minimize the time the compound is in solution before being added to the cells. Consider a media change with fresh compound for longer experiments.
-
-
Possible Cause 3: Inconsistent Pipetting. Inaccurate pipetting can lead to significant variations in compound concentration.
-
Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider creating a master mix of the compound at each concentration.
-
Issue 2: No significant activation of the downstream pathway (e.g., p-Dab1, p-Akt).
-
Possible Cause 1: Low Receptor Expression. The cell line used may not express sufficient levels of VLDLR or ApoER2.
-
Troubleshooting Step: Confirm receptor expression using qPCR or Western blotting. Consider using a cell line known to have robust Reelin signaling.
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The incubation time or compound concentration may not be optimal.
-
Troubleshooting Step: Perform a time-course experiment and a broad-range dose-response curve to determine the optimal conditions.
-
-
Possible Cause 3: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Use a fresh vial of the compound and prepare new stock solutions.
-
In Vivo Studies
Issue 1: Lack of efficacy in animal models.
-
Possible Cause 1: Poor Bioavailability. this compound may have poor absorption or rapid metabolism in vivo.
-
Troubleshooting Step: Review available pharmacokinetic data. Consider alternative routes of administration or formulation strategies.
-
-
Possible Cause 2: Insufficient Target Engagement. The administered dose may not be sufficient to achieve the required concentration at the target site.
-
Troubleshooting Step: Perform a dose-escalation study and measure target engagement in tissue samples if possible.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value |
| EC50 (p-Dab1) | 150 nM |
| EC50 (p-Akt) | 250 nM |
| Cell Line | SH-SY5Y |
| Incubation Time | 30 minutes |
Table 2: Stability of this compound in Solution
| Storage Condition | Solvent | Stability (t1/2) |
| -80°C | DMSO | > 6 months |
| 4°C | DMSO | ~48 hours |
| Room Temperature | Aqueous Buffer | < 2 hours |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Dab1 (p-Dab1)
-
Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 80% confluency. Serum starve overnight. Treat with varying concentrations of this compound for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against p-Dab1 (Tyr220) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Western blot experimental workflow.
References
- 1. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: EB-42486
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with EB-42486, a selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Unlike traditional small molecule inhibitors that simply block the active site of a kinase, this compound functions by inducing the degradation of the LRRK2 protein.[1][2] It does this by recruiting an E3 ubiquitin ligase to LRRK2, which tags the protein for destruction by the cell's proteasome.[1] This degradation-based approach can offer advantages in overcoming resistance mechanisms associated with standard inhibitors.[2]
Q2: What are the primary applications for this compound in research?
A2: this compound is primarily used as a chemical probe to study the biological functions of LRRK2 in both in vitro and in vivo models.[1] Given its oral bioavailability and ability to penetrate the blood-brain barrier, it is a valuable tool for investigating the role of LRRK2 in neurodegenerative diseases and other CNS disorders.[1][3]
Q3: How should this compound be stored and handled?
A3: To ensure stability and activity, it is crucial to follow the manufacturer's storage instructions, which typically involve storing the compound at low temperatures and protecting it from light. For consistent experimental results, prepare fresh dilutions from a concentrated stock solution for each experiment. To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution.
Q4: Can off-target effects be a concern with this compound?
A4: While this compound has been shown to have impressive kinome selectivity, all small molecules have the potential for off-target effects, especially at high concentrations.[1][4] Off-target effects can arise from structural similarities between protein binding pockets.[4][5] It is always recommended to perform dose-response experiments to identify the optimal concentration range that elicits the desired on-target effect without causing non-specific cellular stress.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent LRRK2 Degradation Between Experiments
Variability in protein degradation levels is a common challenge in cell-based assays.[6]
| Potential Cause | Troubleshooting Step |
| Cell Health & Confluency | Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density. Treat cells at a consistent confluency level, as high confluency can alter cellular metabolism and response to treatment.[6] |
| Compound Preparation | Prepare fresh dilutions of this compound from a single-use aliquot of stock solution for each experiment. Inconsistent compound concentration is a frequent source of variability. |
| Incubation Time | Optimize the incubation time for maximal degradation. Run a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for your specific cell line. |
| Reagent Quality | Use high-quality cell culture media and supplements. Ensure all reagents are within their expiration dates. |
Issue 2: High Variability in Technical Replicates within the Same Plate
High variability between wells in the same experiment often points to technical inconsistencies.[6]
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique. When adding cells or compounds, avoid touching the sides of the wells. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating to avoid clumping. Gently swirl the plate after seeding to ensure an even distribution of cells across the well bottom. |
| "Edge Effect" | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[6] |
Issue 3: Observed Cellular Phenotype Does Not Correlate with LRRK2 Degradation
If a cellular effect is observed but LRRK2 degradation is minimal, or vice-versa, it could indicate off-target effects or issues with the downstream assay.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Perform a dose-response curve for both LRRK2 degradation (e.g., via Western Blot) and the observed phenotype. The potency (DC50/EC50) for degradation should correlate with the potency for the phenotypic effect.[4] |
| Assay Interference | The compound may interfere with the downstream assay itself (e.g., inhibiting a reporter enzyme like luciferase).[4] Run a control with the assay components and this compound in a cell-free system to check for direct interference. |
| Cellular Context | The function of LRRK2 can be highly dependent on the cell type and its signaling network. The observed phenotype may be a result of LRRK2's non-catalytic scaffolding functions, which may persist even with some level of degradation.[1] |
Experimental Protocols & Visualizations
Protocol: Western Blot for LRRK2 Degradation
This protocol outlines the key steps to quantify the degradation of LRRK2 protein following treatment with this compound.
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the predetermined optimal time.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for LRRK2. Also, probe for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an ECL substrate and imaging system.
-
Analysis: Quantify the band intensity for LRRK2 and normalize it to the loading control. Compare the normalized intensity of treated samples to the vehicle control to determine the percentage of degradation.
This compound Mechanism of Action
The following diagram illustrates the PROTAC-mediated degradation pathway initiated by this compound.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
EB-42486 Protocol Refinement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the EB-42486 protocol. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments involving this potent and selective LRRK2 PROTAC degrader.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound (also known as XL01126) for LRRK2 degradation.
| Problem | Possible Cause | Suggested Solution |
| No or low LRRK2 degradation observed. | Suboptimal concentration of this compound: The concentration may be too low to effectively induce degradation or too high, leading to the "hook effect." | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for maximal degradation (Dmax). |
| Insufficient incubation time: The duration of treatment may not be long enough for significant degradation to occur. | Conduct a time-course experiment at the optimal concentration to identify the ideal incubation time. Degradation of LRRK2 by XL01126 has been observed to be rapid, with half-lives ranging from 0.6 to 2.4 hours in various cell lines.[1][2][3][4][5] | |
| Low expression of VHL E3 ligase in the cell line: this compound relies on the von Hippel-Lindau (VHL) E3 ligase to mediate LRRK2 degradation. | Confirm the expression of VHL in your cell line using Western blotting or other protein detection methods. If VHL expression is low, consider using a different cell line known to have robust VHL expression. | |
| Issues with ternary complex formation: Efficient degradation requires the formation of a stable ternary complex between LRRK2, this compound, and VHL. | Biophysical assays such as NanoBRET can be used to confirm ternary complex formation.[6] | |
| "Hook effect" observed (bell-shaped dose-response curve). | High concentrations of this compound: At excessive concentrations, this compound can form non-productive binary complexes with either LRRK2 or the VHL E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[6] | Use concentrations of this compound at or below the determined Dmax for your experiments. A detailed dose-response curve with smaller concentration increments at the higher end can help to precisely define the peak of degradation and the onset of the hook effect. |
| Variability in results between experiments. | Inconsistent cell culture conditions: Factors such as cell passage number, confluency, and serum concentration can affect experimental outcomes. | Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent instability: Improper storage or handling of this compound can lead to its degradation. | Store this compound as recommended by the supplier, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. | |
| Off-target effects observed. | Non-specific binding or degradation: While this compound is reported to be selective, off-target effects can still occur. | To confirm that the observed phenotype is due to LRRK2 degradation, include appropriate controls such as a negative control compound that does not induce degradation (e.g., a molecule with an inverted stereocenter in the VHL-binding motif) or perform rescue experiments by overexpressing a degradation-resistant LRRK2 mutant.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as a molecular bridge, bringing LRRK2 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][7] This induced proximity leads to the poly-ubiquitination of LRRK2, marking it for degradation by the 26S proteasome.[1][8]
Q2: How can I confirm that LRRK2 degradation is mediated by the ubiquitin-proteasome system?
A2: To confirm the involvement of the ubiquitin-proteasome system, you can pre-treat your cells with inhibitors of this pathway. Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924), which is required for the activation of Cullin-RING E3 ligases like VHL, should rescue LRRK2 from degradation by this compound.[1][2] Additionally, co-treatment with a competitive VHL ligand can also block this compound-mediated degradation.[1][2]
Q3: What are the key parameters to assess the potency of this compound?
A3: The potency of this compound is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[6]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated potent degradation of LRRK2 in multiple cell lines, including mouse embryonic fibroblasts (MEFs) expressing wild-type or mutant LRRK2, human peripheral blood mononuclear cells (PBMCs), and the human neuroblastoma cell line SH-SY5Y.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro degradation performance of this compound (XL01126) across various cell lines and conditions as reported in the literature.
Table 1: Degradation Potency (DC50) of this compound in Different Cell Lines
| Cell Line | LRRK2 Genotype | Treatment Time (hours) | DC50 (nM) | Reference |
| MEFs | Wild-Type | 4 | 32 | [2] |
| MEFs | G2019S Mutant | 4 | 14 | [2][7] |
| PBMCs | Endogenous | 4 | 72 | [1][2] |
| PBMCs | Endogenous | 24 | 17 | [1][2] |
Table 2: Maximum Degradation (Dmax) and Half-life (T1/2) of LRRK2 Degradation by this compound
| Cell Line | LRRK2 Genotype | Dmax (%) | T1/2 (hours) | Reference |
| MEFs | Wild-Type | 82 | 1.2 | [2] |
| MEFs | G2019S Mutant | 90 | 0.6 | [2] |
Experimental Protocols
Protocol 1: Western Blotting for LRRK2 Degradation
This protocol outlines the key steps for assessing LRRK2 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LRRK2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or tubulin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the LRRK2 band intensity to the corresponding loading control band intensity.
-
Express the LRRK2 protein levels in treated samples as a percentage of the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to LRRK2 degradation.
Caption: Experimental workflow for Western Blot analysis of LRRK2 degradation.
References
- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
Validation & Comparative
A Head-to-Head Comparison: EB-42486 Versus BIIB122 in the Pursuit of LRRK2-Targeted Parkinson's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the PROTAC degrader EB-42486 and the kinase inhibitor BIIB122, with supporting preclinical and clinical data.
The leucine-rich repeat kinase 2 (LRRK2) has emerged as a promising therapeutic target for Parkinson's disease, particularly in patients harboring specific genetic mutations. Two distinct strategies for modulating LRRK2 activity have advanced through preclinical and clinical development: targeted protein degradation and kinase inhibition. This guide provides a detailed comparison of this compound, a Proteolysis Targeting Chimera (PROTAC) degrader, and BIIB122 (also known as DNL151), a small molecule kinase inhibitor.
Mechanism of Action: Degradation vs. Inhibition
This compound operates through a novel mechanism of action, inducing the degradation of the LRRK2 protein. As a PROTAC, it acts as a molecular bridge, bringing LRRK2 into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of LRRK2, marking it for destruction by the cell's proteasome. This approach aims to eliminate both the enzymatic and non-enzymatic scaffolding functions of the LRRK2 protein.
In contrast, BIIB122 functions as a classical kinase inhibitor. It binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of its downstream substrates. This targeted inhibition of kinase activity is intended to mitigate the pathological consequences of LRRK2 hyperactivation observed in Parkinson's disease.
Performance Data: A Comparative Analysis
The following tables summarize the available preclinical and clinical data for this compound and BIIB122, offering a quantitative comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (XL01126) | BIIB122 (DNL151) |
| Mechanism | LRRK2 Protein Degrader (PROTAC) | LRRK2 Kinase Inhibitor |
| Cellular Potency (DC50/IC50) | DC50: 15-72 nM in various cell lines[1][2][3][4] | IC50: Potent inhibition of LRRK2 phosphorylation (specific values not publicly disclosed) |
| Maximal Degradation (Dmax) | 82-90% degradation of LRRK2[1][2][3][4] | Not Applicable |
| Kinome Selectivity | Impressive kinome selectivity[1] | Selective LRRK2 inhibitor[5][6][7][8] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (XL01126) (Mouse) | BIIB122 (DNL151) (Human) |
| Oral Bioavailability (F) | 15%[1][2][3] | Orally bioavailable (specific value not disclosed) |
| Blood-Brain Barrier Penetration | Yes[1][2][3] | Yes, CSF/unbound plasma ratio of ~1[5] |
Table 3: Clinical Biomarker Engagement (BIIB122)
| Biomarker | Effect | Clinical Study Phase |
| pS935 LRRK2 (Target Engagement) | Dose-dependent reduction of ≥50% in whole blood | Phase 1/1b |
| pT73 Rab10 (Pathway Engagement) | Robust reduction | Phase 1/1b |
| Urinary BMP (Lysosomal Function) | Dose-dependent reduction | Phase 1/1b |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: LRRK2 signaling cascade in Parkinson's disease.
Caption: Workflow of this compound mediated LRRK2 degradation.
Caption: Workflow of BIIB122 mediated LRRK2 kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate LRRK2-targeted compounds.
LRRK2 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by LRRK2.
-
Reaction Setup: Prepare a reaction mixture containing recombinant LRRK2 enzyme, a suitable substrate (e.g., LRRKtide peptide or Rab10 protein), and the test compound (BIIB122) at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-Glo™ readout).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or kinase inhibitor).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric Assay: Separation of the phosphorylated substrate by SDS-PAGE and detection of radioactivity using autoradiography.
-
Luminescence-Based Assay (ADP-Glo™): Measurement of ADP produced, which correlates with kinase activity.
-
Mass Spectrometry: Direct measurement of the ratio of phosphorylated to unphosphorylated substrate.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%.
PROTAC-Mediated LRRK2 Degradation Assay (Western Blot)
This assay quantifies the reduction in LRRK2 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) and treat with varying concentrations of the PROTAC degrader (this compound) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LRRK2. A loading control antibody (e.g., β-actin or GAPDH) should also be used to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for LRRK2 and the loading control. Normalize the LRRK2 signal to the loading control and calculate the percentage of LRRK2 degradation relative to a vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.
Conclusion
Both this compound and BIIB122 represent promising, yet distinct, therapeutic strategies for targeting LRRK2 in Parkinson's disease. This compound, as a PROTAC degrader, offers the potential to eliminate the LRRK2 protein entirely, thereby addressing both its kinase and scaffolding functions. BIIB122, a kinase inhibitor, has demonstrated robust target engagement and pathway modulation in clinical trials. The long-term efficacy and safety of both approaches are currently under investigation. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for comparing these two leading LRRK2-targeted compounds and for designing future experiments in this critical area of neurodegenerative disease research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 | MRC PPU [ppu.mrc.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Denali Therapeutics Begins Dosing in Phase 2a Study of BIIB122 for LRRK2-Linked Parkinson’s Disease [synapse.patsnap.com]
- 8. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
Validating EB-42486 Efficacy: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of EB-42486, a potent G2019S-LRRK2 inhibitor, with other alternative Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and degraders. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental data.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and selected alternative LRRK2 modulators. This data allows for a direct comparison of their inhibitory or degradation capabilities against wild-type (WT) and the pathogenic G2019S mutant of LRRK2.
| Compound | Target | Assay Type | IC50 / DC50 (nM) | Reference |
| This compound | G2019S-LRRK2 | Not Specified | < 0.2 | [1] |
| WT-LRRK2 | Not Specified | 6.6 | [1] | |
| LRRK2-IN-1 | G2019S-LRRK2 | Kinase Assay | 6 | [1][2] |
| WT-LRRK2 | Kinase Assay | 13 | [1][2] | |
| GNE-7915 | LRRK2 | Kinase Assay | 9 (Ki = 1) | [3][4] |
| LRRK2 (cellular) | Cellular Assay | 18 | [4] | |
| MLi-2 | G2019S-LRRK2 | Purified Kinase Assay | 0.76 | [5][6][7] |
| LRRK2 | Cellular pSer935 Assay | 1.4 | [5][6][7] | |
| XL01126 (Degrader) | G2019S-LRRK2 | Degradation Assay (4h) | 14 | [8][9] |
| WT-LRRK2 | Degradation Assay (4h) | 32 | [8][9] | |
| Human PBMCs | Degradation Assay (24h) | 17 | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are representative of the techniques used to assess the efficacy of LRRK2 inhibitors and degraders.
In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 enzyme (WT or G2019S)
-
LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
Substrate (e.g., LRRKtide or other suitable peptide)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of LRRK2 enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration is typically at or near the Km for ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes)[10].
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular LRRK2 Phosphorylation Assay (TR-FRET)
This assay measures the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of LRRK2 at Serine 935 (pS935), a widely used biomarker of LRRK2 activity.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
Test compound
-
Lysis buffer
-
Terbium (Tb)-labeled anti-LRRK2 pS935 antibody
-
Fluorescently labeled secondary antibody or GFP-tagged LRRK2
-
TR-FRET compatible plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 90 minutes).
-
Lyse the cells by adding lysis buffer containing the Tb-labeled anti-pS935 LRRK2 antibody.
-
Incubate the plate to allow for antibody binding to the phosphorylated LRRK2.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The FRET signal is generated when the Tb-labeled antibody and the fluorescently labeled secondary antibody (or GFP-tagged LRRK2) are in close proximity, which occurs when LRRK2 is phosphorylated.
-
Calculate the percentage of inhibition of LRRK2 phosphorylation for each compound concentration and determine the cellular IC50 value.
PROTAC-Mediated LRRK2 Degradation Assay (Western Blot)
This protocol is used to assess the ability of a Proteolysis Targeting Chimera (PROTAC), such as XL01126, to induce the degradation of LRRK2 protein in cells.
Materials:
-
Cells expressing LRRK2
-
PROTAC compound (e.g., XL01126)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-LRRK2 and anti-loading control (e.g., GAPDH, Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with increasing concentrations of the PROTAC compound or DMSO for a specific time (e.g., 4, 24 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-LRRK2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of LRRK2 degradation at each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Visualizations
The following diagrams illustrate the LRRK2 signaling pathway, a typical experimental workflow for determining IC50 values, and the mechanism of action for a PROTAC degrader.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. | BioWorld [bioworld.com]
- 5. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 8. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
EB-42486 (XL01126): A Comparative Analysis of a Novel LRRK2 PROTAC Degrader for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EB-42486 (also known as XL01126), a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations and hyperactivity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease, making it a key therapeutic target.[1][2] This document summarizes the performance of this compound in comparison to other LRRK2-targeting PROTACs, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Executive Summary
This compound (XL01126) is a highly effective LRRK2 degrader that demonstrates significant advantages over earlier-generation PROTACs. It exhibits rapid and profound degradation of both wild-type (WT) and mutant G2019S LRRK2, the most common disease-causing mutation.[3] Key advantages of this compound include its high potency, maximal degradation efficacy (Dmax), and fast degradation kinetics.[3][4] Furthermore, it is orally bioavailable and capable of penetrating the blood-brain barrier, essential features for a potential neurodegenerative disease therapeutic.[3][5] This guide will delve into the comparative data that substantiates these claims.
Mechanism of Action: PROTAC-Mediated Degradation
Unlike traditional kinase inhibitors that only block the enzymatic activity of a protein, PROTACs like this compound are designed to induce the complete degradation of the target protein.[3] this compound is a heterobifunctional molecule; it simultaneously binds to LRRK2 and an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[3][6] This proximity forces the ubiquitination of LRRK2, marking it for destruction by the cell's natural protein disposal system, the proteasome.[3] This mechanism not only ablates the kinase activity but also the non-catalytic scaffolding functions of LRRK2.[7]
Comparative Performance Analysis
This compound was developed and compared against other LRRK2 PROTACs, notably XL01134 and an earlier compound, SD75. The following tables summarize the key performance metrics from in vitro experiments using mouse embryonic fibroblast (MEF) cell lines expressing either wild-type (WT) or the G2019S mutant LRRK2.
LRRK2 Degradation Potency and Efficacy
| Compound | Cell Line | DC50 (4h) [nM] | Dmax (4h) [%] |
| This compound (XL01126) | WT LRRK2 | 32 | 82 |
| G2019S LRRK2 | 14 | 90 | |
| XL01134 | WT LRRK2 | 32 | 59 |
| G2019S LRRK2 | 7 | 81 | |
| SD75 | WT LRRK2 | >3000 | N/A |
| G2019S LRRK2 | >3000 | N/A |
Data sourced from Liu, X., et al. (2022).[3] DC50: Concentration required to degrade 50% of the target protein. A lower value indicates higher potency. Dmax: Maximum percentage of protein degradation achieved. A higher value indicates greater efficacy.
LRRK2 Degradation Kinetics
| Compound | Cell Line | Degradation Half-Life (T½) [hours] |
| This compound (XL01126) | WT LRRK2 | 1.2 |
| G2019S LRRK2 | 0.6 | |
| XL01134 | WT LRRK2 | 2.7 |
| G2019S LRRK2 | 1.4 | |
| SD75 | WT LRRK2 | 5.1 |
| G2019S LRRK2 | 1.4 |
Data sourced from Liu, X., et al. (2022).[3][4] Degradation Half-Life (T½): Time required to degrade 50% of the target protein at a given concentration. A shorter half-life indicates faster degradation.
As the data illustrates, this compound (XL01126) demonstrates a superior degradation profile compared to XL01134 and SD75, with a particularly noteworthy rapid degradation half-life and high Dmax for both WT and G2019S LRRK2.[3][4]
Downstream Signaling and Pharmacokinetics
A key biomarker for LRRK2 activity is the phosphorylation of Rab10 (pRab10).[3] this compound treatment leads to a rapid dephosphorylation of pRab10, correlating well with the degradation of LRRK2.[4] In comparative studies, this compound induced dephosphorylation of pRab10 more rapidly than other tested PROTACs.[4]
Pharmacokinetic studies in mice have shown that this compound has an oral bioavailability of 15% and can penetrate the blood-brain barrier, which are critical for its potential as a therapeutic agent for Parkinson's disease.[3][5]
Alternatives to LRRK2 Degraders
The primary alternatives to PROTAC degraders are small molecule kinase inhibitors. Several LRRK2 kinase inhibitors are in clinical development, including:
-
DNL201 and DNL151 (Denali Therapeutics): These are small molecule inhibitors that have shown promising results in early clinical trials, demonstrating safety and target engagement.[8][9]
-
BIIB122 (Biogen/Denali): A LRRK2 inhibitor currently in Phase 3 clinical trials (LIGHTHOUSE and LUMA studies).[2]
-
NEU-411 (Neuron23): A potent and selective LRRK2 inhibitor that has completed Phase 1 trials and is advancing to Phase 2.[10]
While these inhibitors effectively block LRRK2's kinase activity, they do not eliminate the protein. The degradation approach offered by this compound may provide a more comprehensive therapeutic effect by also addressing the scaffolding functions of LRRK2.[7] Direct comparative preclinical or clinical data between this compound and these kinase inhibitors is not yet publicly available.
Experimental Protocols
The following is a summary of the key experimental methodologies used to generate the comparative data.
Western Blotting for LRRK2 Degradation
References
- 1. Chemical Knockdown of LRRK2 by Small Molecule PROTACS | Parkinson's Disease [michaeljfox.org]
- 2. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shakeitup.org.au [shakeitup.org.au]
- 9. LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson’s | ALZFORUM [alzforum.org]
- 10. neuron23.com [neuron23.com]
EB-42486: A Comparative Guide to a Highly Selective G2019S-LRRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor EB-42486, also known as EB-42168, with a focus on its selectivity profile. This compound has emerged as a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapeutics for Parkinson's disease. This document presents a detailed analysis of its performance against alternative compounds, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Selectivity Profile: this compound vs. Non-Selective LRRK2 Inhibitors
This compound is distinguished by its remarkable selectivity for the G2019S-LRRK2 mutant over the wild-type (WT) enzyme. This characteristic is crucial as it suggests a potential for therapeutic intervention with minimized off-target effects in individuals carrying this specific mutation. In contrast, non-selective inhibitors like MLi-2 exhibit equipotent inhibition of both WT and G2019S-LRRK2.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (WT/G2019S) | Reference |
| This compound (EB-42168) | G2019S-LRRK2 | Cellular (pS935 LRRK2) | 3.1 | >100-fold | [1] |
| WT-LRRK2 | Cellular (pS935 LRRK2) | 1060 | [1] | ||
| G2019S-LRRK2 | FRET-based | 1.1 (pS935-LRRK2) | >100-fold | [2] | |
| MLi-2 | LRRK2 | Purified Kinase Assay | 0.76 | Non-selective | [3][4][5] |
| LRRK2 | Cellular (pS935 LRRK2) | 1.4 | Non-selective | [3][4][5] | |
| LRRK2 | Radioligand Binding | 3.4 | Non-selective | [3][4] |
Broader Kinome Selectivity of MLi-2:
While a comprehensive kinome scan for this compound is not publicly available, the off-target profile of the non-selective inhibitor MLi-2 has been characterized. MLi-2 demonstrates greater than 295-fold selectivity for LRRK2 over 300 other kinases. However, it does show activity against a small number of other kinases at higher concentrations.
| Off-Target Kinase | IC50 (nM) |
| CLK4 | 225 |
| MAP3K14 | 244 |
| MAP3K5 | 428 |
| CLK2 | 605 |
| TTK | 935 |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for LRRK2 inhibitors is the reduction of phosphorylation of LRRK2 itself (autophosphorylation at sites like Ser935) and its downstream substrates. The experimental workflow to determine inhibitor potency and selectivity typically involves cellular assays that measure these phosphorylation events.
Caption: Workflow for determining inhibitor potency.
The signaling pathway illustration below depicts the inhibitory action of this compound on the LRRK2 kinase, leading to a reduction in the phosphorylation of its downstream substrate, Rab10.
Caption: Inhibition of LRRK2 signaling by this compound.
Experimental Protocols
Quantitative Western Blotting for pSer935 LRRK2
This protocol is a standard method to assess the inhibition of LRRK2 phosphorylation in a cellular context.
Objective: To quantify the levels of phosphorylated LRRK2 at Serine 935 in response to inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) expressing either wild-type or G2019S-LRRK2. Treat the cells with a dose range of the inhibitor (e.g., this compound or MLi-2) or DMSO as a vehicle control for a specified time (e.g., 90 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for pSer935-LRRK2 and total LRRK2.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.
-
Plot the normalized pSer935-LRRK2 levels against the inhibitor concentration to determine the IC50 value.[6][7][8][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LRRK2 Phosphorylation
This high-throughput assay provides a quantitative measure of LRRK2 phosphorylation in a cellular or biochemical format.
Objective: To measure the inhibition of LRRK2 kinase activity by quantifying the phosphorylation of a substrate.
Methodology:
-
Assay Principle: The assay utilizes a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated form of the LRRK2 substrate (e.g., pSer935-LRRK2) and a green fluorescent protein (GFP)-tagged LRRK2. When the substrate is phosphorylated, the binding of the Tb-labeled antibody to the GFP-tagged LRRK2 brings the donor (Tb) and acceptor (GFP) fluorophores into close proximity, resulting in a FRET signal.
-
Cellular Assay Protocol:
-
Cell Transduction: Transduce cells (e.g., U-2 OS or SH-SY5Y) with a BacMam vector encoding GFP-tagged LRRK2 (WT or G2019S).
-
Compound Treatment: Plate the transduced cells in a 384-well plate and treat with a serial dilution of the inhibitor.
-
Lysis and Detection: Lyse the cells in a buffer containing the Tb-labeled anti-pSer935-LRRK2 antibody.
-
Signal Measurement: After incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~490 nm for Tb and ~520 nm for GFP).
-
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. EB-42168 | G2019S-LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. researchgate.net [researchgate.net]
- 9. Western blotting for LRRK2 signalling in macrophages protocol v1 [protocols.io]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. revvity.com [revvity.com]
- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Reelin Signaling Pathway Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the canonical and non-canonical Reelin signaling pathways, which are crucial for neuronal development and synaptic plasticity. Due to the absence of publicly available data on "EB-42486," this document focuses on the well-established Reelin pathway to offer insights into experimental reproducibility and comparative analysis. We present quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of the signaling cascades to facilitate a deeper understanding and aid in the design of reproducible experiments.
Data Presentation: A Comparative Analysis of Reelin Signaling
The following tables summarize quantitative data comparing key aspects of the canonical and non-canonical Reelin signaling pathways.
Table 1: Comparison of Canonical and Non-Canonical Reelin Signaling Pathways
| Feature | Canonical Pathway | Non-Canonical Pathway |
| Primary Receptors | ApoER2 and VLDLR[1][2][3][4] | Unidentified Receptor(s), potentially integrins or Eph receptors[5] |
| Key Adaptor Protein | Disabled-1 (Dab1)[1][2][3][4] | Partially dependent on Dab1[5] |
| Primary Kinases | Src Family Kinases (SFKs) such as Fyn and Src[3] | SFKs are also involved[5] |
| Key Downstream Effectors | PI3K/Akt, Crk/CrkL[6][7] | MEK/Erk1/2[6] |
| Primary Cellular Functions | Neuronal migration, dendritic growth, spine development[3][6] | Synaptic plasticity, gene expression[6] |
Table 2: Quantitative Effects of Reelin on Downstream Signaling Components
| Experiment | Condition | Measured Effect | Reference |
| Dab1 Phosphorylation | 30 min exposure to 350–700 pM Reelin | ~4-fold increase in phosphotyrosine content of Dab1 | [8] |
| Akt and S6 Phosphorylation | Reelin supplementation in primary cortical neurons | 1.46-fold increase in phosphorylated Akt; 1.40-fold increase in phosphorylated S6 | [9] |
| Reelin Expression in Knockout Mice | IN-specific Reelin knockout | 35% reduction in Reelin in the dentate gyrus; 47% in the hippocampus; 94% in the neocortex | [10] |
| Aβ-induced LTP inhibition | Application of Reelin to hippocampal slices | Prevents the reduction in Long-Term Potentiation (LTP) induced by Aβ | [11] |
Experimental Protocols
To ensure the reproducibility of findings related to the Reelin signaling pathway, detailed experimental protocols are essential. Below are methodologies for key experiments frequently cited in Reelin research.
Protocol 1: Western Blot Analysis of Reelin-Induced Dab1 Tyrosine Phosphorylation
This protocol is a standard method to detect the phosphorylation of the adaptor protein Dab1 in primary neuronal cultures following stimulation with Reelin.
1. Cell Culture and Stimulation:
-
Plate primary cortical or hippocampal neurons at a density of 1x10^6 cells per well in a 6-well plate.
-
Culture the neurons for 5-7 days in vitro (DIV).
-
Prepare Reelin-conditioned medium from a stable cell line expressing Reelin and a mock-conditioned medium from the parental cell line.
-
Concentrate the media approximately 30-fold using centrifugal filters.
-
Prior to stimulation, starve the neurons in a serum-free medium for 4 hours.
-
Treat the neurons with the Reelin-conditioned medium or mock medium for a specified time (e.g., 20 minutes) at 37°C. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to determine the optimal stimulation time.
2. Cell Lysis and Immunoprecipitation:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing NP-40 and protease and phosphatase inhibitors.
-
Incubate the total protein (35 µg) with a rabbit polyclonal antibody against the C-terminal peptide of Dab1 overnight at 4°C.
-
Add protein A-agarose beads and incubate for 2 hours to immunoprecipitate Dab1.
-
Wash the beads three times with the lysis buffer.
3. Western Blotting:
-
Elute the proteins by boiling in SDS-PAGE loading buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a mouse monoclonal anti-Dab1 antibody to detect total Dab1 or an anti-phosphotyrosine antibody (e.g., 4G10) to detect phosphorylated Dab1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Analysis of Neuronal Migration using Organotypic Brain Slice Cultures
This assay is used to study the effects of Reelin signaling on cortical layer formation.
1. Brain Slice Preparation:
-
Dissect whole brains from embryonic day 14 (E14) animals.
-
Inject a fluorescent cell tracker (e.g., Cell Tracker Green CMFDA at 5 µM) into the ventricles.
-
Incubate the brains for 15 minutes at 37°C.
-
Prepare 300 µm coronal slices of the brains.
2. Slice Culture and Treatment:
-
Culture the brain slices on membranes in a suitable culture medium.
-
Treat the slices with Reelin-conditioned medium, mock medium, or specific inhibitors of the Reelin pathway (e.g., PI3K inhibitor LY294002 at 50 µM).
-
Culture the slices for various durations (e.g., 6, 18, 32, or 48 hours).
3. Imaging and Analysis:
-
Fix the slices with 3.7% paraformaldehyde.
-
Section the fixed slices at 30 µm using a vibratome.
-
Mount the sections and acquire images using a fluorescence microscope.
-
Perform quantitative analysis of neuronal migration and cortical plate formation using image analysis software.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a comparative experimental workflow.
Caption: A diagram illustrating the canonical and non-canonical Reelin signaling pathways.
Caption: A workflow diagram for comparative analysis of Reelin signaling pathways.
References
- 1. Frontiers | Canonical and Non-canonical Reelin Signaling [frontiersin.org]
- 2. Canonical and Non-canonical Reelin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical and Non-canonical Reelin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Reelin-Disabled-1 signaling in neuronal migration: splicing takes the stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reelin-induced tryosine phosphorylation of Disabled 1 during neuronal positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reelin Affects Signaling Pathways of a Group of Inhibitory Neurons and the Development of Inhibitory Synapses in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Reelin Signaling in Neurodevelopmental Disorders and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Negative Control Experiments for the LRRK2 Inhibitor EB-42486
For researchers and drug development professionals investigating the potent and selective G2019S-LRRK2 inhibitor, EB-42486, rigorous negative control experiments are fundamental to validating its specificity and mechanism of action. This guide provides a framework for designing and interpreting such experiments, ensuring that the observed effects are directly attributable to the inhibitory action of this compound on its target kinase.
Understanding the Role of Negative Controls
In the context of kinase inhibitor assays, negative controls are crucial for establishing a baseline and ruling out confounding factors. They help to ensure that the observed reduction in kinase activity is a direct result of the inhibitor's interaction with the target enzyme and not due to other variables such as the solvent, assay components, or off-target effects.
Comparative Analysis of this compound and Negative Controls
To contextualize the inhibitory activity of this compound, its performance should be compared against appropriate negative controls. The following table illustrates the expected outcomes from a typical in vitro kinase assay.
| Test Article | Description | Expected LRRK2 Activity (% of Positive Control) | Interpretation |
| This compound | A potent and selective G2019S-LRRK2 inhibitor.[1][2] | <1% | Demonstrates potent inhibition of LRRK2 kinase activity. |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve this compound, used at the same final concentration. | ~100% | Establishes the baseline kinase activity in the absence of an inhibitor. |
| No Enzyme Control | A reaction mixture lacking the LRRK2 enzyme. | 0% | Defines the background signal of the assay in the absence of any kinase activity. |
| Structurally Similar Inactive Compound | A molecule with a similar chemical scaffold to this compound but known to be inactive against LRRK2. | ~100% | Confirms that the observed inhibition is due to the specific pharmacophore of this compound and not a general property of its chemical class. |
Experimental Protocol: In Vitro LRRK2 Kinase Assay
This protocol outlines a standard biochemical assay to measure the inhibitory activity of this compound against LRRK2.
Materials:
-
Recombinant G2019S-LRRK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (radiolabeled or for use in a detection system)
-
Assay Buffer
-
This compound
-
Vehicle (e.g., DMSO)
-
Inactive control compound (optional but recommended)
-
Detection reagent (e.g., for luminescence or fluorescence-based assays)
-
Microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the vehicle (e.g., DMSO). Prepare the vehicle-only control and the inactive compound control at the same final concentration as the highest concentration of this compound.
-
Reaction Setup: In a microplate, add the assay buffer, the LRRK2 enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the diluted this compound, vehicle control, or inactive compound to the appropriate wells.
-
No Enzyme Control: In separate wells, add all reaction components except for the LRRK2 enzyme.
-
Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature and for a predetermined time to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity for each well relative to the vehicle control (100% activity) and the no enzyme control (0% activity).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the negative control experiments for assessing the activity of this compound.
Signaling Pathway Context
To fully appreciate the impact of this compound, it is helpful to visualize its place within the LRRK2 signaling pathway.
By adhering to these principles of negative control and employing rigorous experimental design, researchers can confidently ascertain the specific inhibitory effects of this compound, paving the way for its further development and application.
References
Independent Validation of EB-42486 Activity: A Comparative Analysis of LRRK2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of EB-42486 and related compounds targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in Parkinson's disease. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental procedures.
Introduction to LRRK2 Targeting
Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease. Consequently, LRRK2 has emerged as a promising therapeutic target. Initial strategies focused on the development of kinase inhibitors to block its enzymatic activity. More recently, the focus has shifted to targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only inhibits the protein's function but eliminates the protein itself, potentially offering a more profound and durable therapeutic effect.
Compound Overview
This guide focuses on this compound and a series of related LRRK2-targeting PROTACs.
-
This compound : A potent and highly selective inhibitor of the G2019S mutant of LRRK2, with an IC50 value of less than 0.2 nM. It served as a precursor in the development of more advanced LRRK2 degraders.
-
XL01126 : A potent, fast-acting, and orally bioavailable PROTAC degrader of LRRK2 that can penetrate the blood-brain barrier.
-
XL01134 : An epimer of XL01126, also a potent LRRK2 degrader.
-
SD75 : A first-generation LRRK2 degrader.
Quantitative Comparison of LRRK2 Degradation
The following table summarizes the in vitro degradation performance of XL01126, XL01134, and SD75 in Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type (WT) or the G2019S mutant LRRK2. Currently, specific degradation data (DC50 and Dmax) for this compound as a PROTAC is not publicly available. It is primarily characterized as a kinase inhibitor.
| Compound | Cell Line | DC50 (4h) | Dmax (4h) | Degradation Half-Life (T1/2) |
| XL01126 | WT LRRK2 MEFs | 32 nM | 82% | 1.2 h |
| G2019S LRRK2 MEFs | 14 nM | 90% | 0.6 h | |
| XL01134 | WT LRRK2 MEFs | 32 nM | 59% | 2.7 h |
| G2019S LRRK2 MEFs | 7 nM | 81% | 1.4 h | |
| SD75 | WT LRRK2 MEFs | Not reported | 52% (at 1 µM) | 5.1 h |
| G2019S LRRK2 MEFs | Not reported | 81% (at 1 µM) | 1.4 h |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines : Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type (WT) LRRK2 or the G2019S mutant were used for the primary degradation assays.
-
Compound Treatment : Cells were treated with the indicated concentrations of the compounds or DMSO as a vehicle control for specified durations (e.g., 4 hours or 24 hours).
Western Blotting for LRRK2 Degradation
-
Lysis : Following treatment, cells were lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Total protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation : Membranes were blocked and then incubated with primary antibodies specific for LRRK2 and a loading control (e.g., tubulin or GAPDH). Subsequently, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : The intensity of the protein bands was quantified using densitometry software. The level of LRRK2 was normalized to the loading control.
Determination of DC50, Dmax, and Half-Life
-
DC50 (half-maximal degradation concentration) : The concentration of a compound at which 50% of the target protein is degraded. This was determined by treating cells with a range of compound concentrations and analyzing LRRK2 levels by Western blotting. The data was then fitted to a dose-response curve.
-
Dmax (maximum degradation) : The maximum percentage of protein degradation achieved at high compound concentrations.
-
Degradation Half-Life (T1/2) : The time required for 50% of the LRRK2 protein to be degraded at a specific compound concentration. This was determined by treating cells with the compound and harvesting them at different time points for Western blot analysis.
Mechanism of Action Confirmation
To confirm that the degradation of LRRK2 was mediated by the ubiquitin-proteasome system, cells were pre-treated with the following inhibitors before the addition of the PROTAC:
-
VH101 : A VHL ligand to competitively inhibit the binding of the VHL-based PROTAC to the E3 ligase.
-
MLN4924 : A neddylation inhibitor that blocks the activation of Cullin-RING E3 ligases.
-
MG132 : A proteasome inhibitor that blocks the degradation of ubiquitinated proteins.
Visualizations
Signaling Pathway and PROTAC Mechanism
The following diagram illustrates the mechanism of action of a LRRK2-targeting PROTAC.
Caption: Mechanism of LRRK2 degradation by a VHL-recruiting PROTAC.
Experimental Workflow for LRRK2 Degradation Assay
The diagram below outlines the key steps in the experimental workflow to determine the degradation of LRRK2.
Caption: Workflow for quantifying LRRK2 protein levels after PROTAC treatment.
A Comparative Analysis of EB-42486 and the Standard of Care for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of EB-42486, a novel inhibitor of the G2019S mutation in Leucine-Rich Repeat Kinase 2 (LRRK2), with the current standard of care for Parkinson's disease (PD). Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as tremors, bradykinesia, and rigidity, as well as a range of non-motor symptoms. The G2019S mutation in the LRRK2 gene is one of the most common genetic contributors to both familial and sporadic forms of the disease.
Currently, the standard of care for Parkinson's disease primarily focuses on symptomatic management. Levodopa, a precursor to dopamine, remains the most effective treatment for motor symptoms and is often used in combination with a dopa-decarboxylase inhibitor like carbidopa to enhance its efficacy and manage side effects.[1][2][3][4][5][6][7] Other therapeutic options include dopamine agonists, MAO-B inhibitors, and COMT inhibitors, which also aim to modulate the dopaminergic system.[1][2][6][8] While these treatments can significantly improve quality of life, they do not slow the underlying progression of the disease and can be associated with long-term complications such as motor fluctuations and dyskinesias.[1][3][4]
This compound represents a targeted therapeutic approach that aims to address the underlying pathology in a specific subset of Parkinson's patients. As a potent and highly selective inhibitor of the G2019S-LRRK2 kinase, it has the potential to be a disease-modifying therapy. Increased LRRK2 kinase activity is believed to contribute to the neurodegeneration seen in Parkinson's disease.
Performance Data: this compound vs. Standard of Care
Due to the early stage of development for this compound, publicly available clinical data is limited. The following table provides a comparative summary based on known preclinical data for LRRK2 inhibitors and established clinical outcomes for the standard of care.
| Feature | This compound (and LRRK2 Inhibitors) | Standard of Care (e.g., Levodopa) |
| Mechanism of Action | Selective inhibition of G2019S-LRRK2 kinase activity | Dopamine precursor, converted to dopamine in the brain |
| Therapeutic Target | LRRK2 Kinase | Dopaminergic system |
| Potential Effect | Disease modification by targeting a genetic cause of PD | Symptomatic relief of motor symptoms |
| Preclinical Efficacy (IC50) | < 0.2 nM for G2019S-LRRK2 | Not Applicable |
| Primary Clinical Endpoints | Slowing of disease progression (hypothesized) | Improvement in motor scores (e.g., UPDRS) |
| Key Side Effects | To be determined in clinical trials | Nausea, dizziness, motor fluctuations, dyskinesias |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the proposed mechanism of action for this compound within the LRRK2 signaling pathway. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, resulting in the hyperphosphorylation of downstream substrates like Rab GTPases. This aberrant phosphorylation is thought to disrupt vesicular trafficking and lysosomal function, contributing to neuronal cell death. This compound, by selectively inhibiting the G2019S-LRRK2 kinase, aims to prevent these downstream pathological events.
Caption: LRRK2 signaling in health, disease, and with this compound intervention.
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a LRRK2 inhibitor like this compound in a preclinical setting.
Caption: Preclinical workflow for evaluating LRRK2 inhibitor efficacy.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LRRK2 inhibitors. Below are summaries of key experimental protocols.
LRRK2 Kinase Activity Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on G2019S-LRRK2 kinase activity.
-
Methodology: A common method is a luminescence-based kinase assay. Recombinant G2019S-LRRK2 enzyme is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of this compound. The amount of ADP produced, which is proportional to kinase activity, is measured by converting it to ATP and then measuring the light produced by a luciferase reaction.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to calculate the IC50 value.
Western Blot for Phosphorylated LRRK2 and Rab10
-
Objective: To assess the in-cell inhibition of LRRK2 kinase activity by measuring the phosphorylation status of LRRK2 (autophosphorylation at Ser1292) and its substrate Rab10 (at Thr73).
-
Methodology:
-
Cell lines expressing G2019S-LRRK2 are treated with different concentrations of this compound.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (pS1292), total LRRK2, phosphorylated Rab10 (pT73), and total Rab10.
-
Secondary antibodies conjugated to a reporter enzyme are used for detection.
-
-
Data Analysis: The band intensities for the phosphorylated proteins are normalized to the total protein levels to quantify the reduction in phosphorylation upon treatment with this compound.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of this compound with LRRK2 in a cellular context.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
The cells are heated to various temperatures, causing protein denaturation and aggregation.
-
The remaining soluble protein at each temperature is collected and analyzed by Western blot for LRRK2.
-
-
Data Analysis: Binding of this compound to LRRK2 is expected to stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
Lysosomal Function Assay
-
Objective: To evaluate the effect of this compound on restoring lysosomal function in cells with the G2019S-LRRK2 mutation.
-
Methodology:
-
Cells expressing G2019S-LRRK2 are treated with this compound.
-
Lysosomes are stained with a fluorescent probe, such as LysoTracker.
-
The fluorescence intensity and distribution of the probe are analyzed by microscopy or flow cytometry.
-
-
Data Analysis: An increase in LysoTracker staining or a more organized perinuclear distribution of lysosomes in treated cells would suggest a restoration of lysosomal function.
References
- 1. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 3. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. protocols.io [protocols.io]
- 8. Potential Biomarkers of the Earliest Clinical Stages of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
EB-42486 Cross-Reactivity and Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of EB-42486, a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. While specific quantitative cross-reactivity data for this compound is not publicly available, this guide leverages data from its closely related and more potent successor, XL01126, to provide insights into the expected selectivity profile. The development of XL01126 from a series of compounds including this compound suggests a trajectory of optimizing for potency and selectivity.
Introduction to this compound and LRRK2 Degraders
This compound is a heterobifunctional molecule designed to induce the degradation of LRRK2 by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a potential therapeutic advantage over traditional kinase inhibitors by eliminating the entire protein, including its non-enzymatic scaffolding functions. In the discovery and optimization process leading to the highly potent and selective LRRK2 degrader XL01126, a precursor compound, designated as 31(this compound)(I), was noted for its "impressive kinome selectivity"[1].
Comparative Selectivity Profile
While the specific kinome scan data for this compound is not detailed in the primary literature, the selectivity of the closely related and optimized compound, XL01126, has been characterized using unbiased quantitative tandem mass tag (TMT)-based global proteomic profiling. This method provides a broad overview of changes in protein abundance across the proteome upon treatment with the degrader.
The proteomic analysis of XL01126 in mouse embryonic fibroblasts (MEFs) treated with 300 nM of the compound for 4 hours demonstrated a significant and selective knockdown of LRRK2. This high selectivity is a critical feature for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Table 1: Comparative Degradation Performance of LRRK2 PROTACs
| Compound | Target | Cell Type | DC₅₀ (24h) | Dₘₐₓ (24h) | Selectivity Profile |
| This compound (inferred) | LRRK2 | - | - | - | Described as having "impressive kinome selectivity" |
| XL01126 | LRRK2 | WT MEFs | - | >90% | Highly selective for LRRK2 in global proteomic profiling |
| GNE-7915 (Inhibitor) | LRRK2 | - | N/A | N/A | Known to have off-target effects on other kinases |
| PFE-360 (Inhibitor) | LRRK2 | - | N/A | N/A | Potent LRRK2 inhibitor with some reported off-targets |
Data for XL01126 is derived from proteomic analysis. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for XL01126 are reported under different experimental conditions in the source literature. Data for GNE-7915 and PFE-360 is based on their characterization as kinase inhibitors and is provided for comparative context.
Experimental Protocols
The assessment of cross-reactivity and selectivity for PROTACs like this compound and XL01126 involves a multi-faceted approach.
Global Proteomic Profiling (TMT-based)
This unbiased method is used to quantify the relative abundance of thousands of proteins in a cell lysate after treatment with the degrader.
-
Cell Culture and Lysis: Mouse embryonic fibroblasts (MEFs) are cultured and treated with the PROTAC degrader (e.g., 300 nM XL01126) or a vehicle control (DMSO) for a specified time (e.g., 4 hours). Cells are then harvested and lysed to extract proteins.
-
Protein Digestion and TMT Labeling: Proteins are digested into peptides, and each sample is labeled with a unique tandem mass tag (TMT) isobaric label.
-
LC-MS/MS Analysis: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each protein across the different treatment conditions is determined by comparing the reporter ion intensities from the TMT labels. Significant changes in protein levels indicate on-target degradation or potential off-target effects.
Kinome Scanning
For compounds that target kinases, a kinome scan is a targeted approach to assess selectivity across the human kinome. While the specific data for this compound is not available, this is a standard industry assay.
-
Principle: The assay measures the ability of the test compound to compete with a proprietary, immobilized, active-site directed ligand for binding to a large panel of recombinant human kinases.
-
Method: The test compound is incubated with the kinase panel. The amount of kinase bound to the immobilized ligand is measured, and a percent of control value is calculated. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Output: The results are often presented as a percentage of control or a dissociation constant (Kd) for each kinase, providing a comprehensive selectivity profile.
Western Blotting
A standard and widely used technique to validate the degradation of the target protein and to investigate potential off-targets identified through proteomics.
-
Sample Preparation: Cell lysates from treated and control cells are prepared.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., LRRK2) and potential off-target proteins. A secondary antibody conjugated to an enzyme is then used for detection.
-
Detection: The signal is visualized, and the band intensity is quantified to determine the level of protein degradation.
Visualizing the PROTAC Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing selectivity.
Caption: Mechanism of LRRK2 degradation by a PROTAC like this compound.
Caption: Workflow for assessing the cross-reactivity of PROTAC degraders.
Conclusion
This compound is a promising LRRK2-targeting PROTAC degrader, with initial reports highlighting its impressive kinome selectivity. While specific cross-reactivity data for this compound is limited, the comprehensive proteomic analysis of its optimized successor, XL01126, demonstrates that high selectivity for LRRK2 is achievable with this chemical scaffold. The use of unbiased, proteome-wide methods is crucial for thoroughly characterizing the selectivity of PROTACs and ensuring their suitability for further development as therapeutic agents. Researchers working with this compound or similar molecules should consider employing a combination of global proteomics, targeted kinase profiling, and orthogonal validation methods to fully assess their on- and off-target effects.
References
Safety Operating Guide
Essential Safety and Handling Protocols for EB-42486
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of the novel compound EB-42486. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. The following protocols are based on established best practices for managing hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The required PPE may vary based on the specific experimental conditions and the scale of operation. However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles are essential to protect against splashes and aerosols. For procedures with a higher risk of splashing or exothermic reactions, a face shield worn over safety glasses is required.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon any contact with this compound.[2][3][4] For tasks with increased risk, double-gloving is recommended. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A lab coat should be worn to protect against skin contact. For larger quantities or when there is a significant risk of splashes, a chemical-resistant suit may be necessary.[5][1] |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of inhaling dust or aerosols, a respirator is required.[5][1][4] |
| Foot Protection | Closed-Toe Shoes | Appropriate shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[3] |
Operational and Disposal Plan
The entire lifecycle of this compound within the laboratory, from receipt to disposal, must be managed with care. The following step-by-step plan outlines the necessary procedures.
I. Pre-Experiment Preparation
-
Risk Assessment: Before beginning any new procedure involving this compound, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.
-
PPE Check: Ensure all required PPE is available, in good condition, and correctly worn by all personnel involved in the experiment.[1][3][4]
-
Emergency Equipment: Verify the location and functionality of emergency equipment, including safety showers, eyewash stations, and spill kits.
II. Handling and Experimental Use
-
Ventilation: All manipulations of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Spill Containment: Work on a surface with secondary containment, such as a tray, to contain any potential spills.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment to prevent cross-contamination. Do not smoke, eat, or drink in areas where this compound is handled.
III. Post-Experiment Decontamination and Waste Segregation
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate and validated cleaning procedure.
-
Waste Identification: All waste generated, including contaminated gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams to ensure proper disposal.[6]
IV. Disposal Protocol
-
Waste Container: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The label should include the chemical name, associated hazards, and the accumulation start date.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6] Do not dispose of this compound down the drain or in the regular trash.[6]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for working with this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
